2',5,6',7-Tetrahydroxyflavanone
Description
Overview of Flavanones as a Class of Flavonoids
Flavanones are a significant subclass of flavonoids, which are a large and diverse group of polyphenolic compounds synthesized by plants as secondary metabolites. nih.gov Structurally, flavonoids share a common fifteen-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). Flavanones are characterized by the saturation of the C2-C3 bond in the C-ring, which differentiates them from other flavonoid subclasses like flavones and flavonols.
These compounds are widely distributed in the plant kingdom and are particularly abundant in citrus fruits, contributing to their characteristic taste. frontiersin.org In plants, flavonoids play crucial roles in various physiological and ecological processes, including pigmentation, UV protection, and defense against pathogens and herbivores. From a human health perspective, flavanones have garnered considerable attention for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov
Significance of Hydroxylation Patterns in Flavanone (B1672756) Research
Hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus contributing to the antioxidant properties of these molecules. The specific placement of these groups on the A and B rings can affect the stability of the resulting flavonoid radical and, consequently, its antioxidant efficacy. For instance, the presence of hydroxyl groups at the 5 and 7 positions of the A-ring and certain configurations on the B-ring have been associated with potent antioxidant and antimicrobial activities. mdpi.com Research into the structure-activity relationships of flavanones consistently highlights the critical role that hydroxylation patterns play in their biological functions.
Scope of Academic Research on 2',5,6',7-Tetrahydroxyflavanone
Academic research on this compound is still in its early stages. While the compound has been successfully isolated and identified from Scutellaria baicalensis, a comprehensive body of literature detailing its specific biological activities and pharmacological properties is not yet available. Current research efforts are largely focused on the phytochemical analysis of Scutellaria baicalensis, with studies cataloging the various flavonoids present in the plant.
The broader scope of research on flavonoids from Scutellaria baicalensis is extensive, with numerous studies investigating the anti-inflammatory, antioxidant, and other therapeutic properties of its major flavonoid constituents like baicalein and wogonin. nih.govmdpi.com It is within this context that the study of less abundant flavonoids like this compound is undertaken. Future research is anticipated to involve the biological screening of this specific compound to determine its potential efficacy in various disease models, as well as synthetic studies to enable further pharmacological investigation.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C15H12O6 | hxchem.net |
| Molecular Weight | 288.25 g/mol | hxchem.net |
| Natural Source | Scutellaria baicalensis Georgi (roots) | |
| CAS Number | 80604-16-6 | hxchem.net |
Structure
3D Structure
Properties
CAS No. |
80604-16-6 |
|---|---|
Molecular Formula |
C15H12O6 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
(2S)-2-(2,6-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-7-4-10(19)15-11(20)6-13(21-12(15)5-7)14-8(17)2-1-3-9(14)18/h1-5,13,16-19H,6H2/t13-/m0/s1 |
InChI Key |
TWELZOKMSAJRKP-ZDUSSCGKSA-N |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=CC=C3O)O |
Other CAS No. |
80604-16-6 |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity of 2 ,5,6 ,7 Tetrahydroxyflavanone
2',5,6',7-Tetrahydroxyflavanone is a flavonoid, a class of secondary metabolites found throughout the plant kingdom. Its presence has been documented in specific plant families and genera, where it contributes to the plant's chemical diversity and defense mechanisms.
Documented Plant Families and Genera
The primary plant family known to produce this compound is the Lamiaceae, commonly known as the mint family. Within this family, the genus Scutellaria is a significant source of this compound. Notably, it has been isolated from Scutellaria baicalensis (Baikal skullcap) and Scutellaria intermedia. nih.govchemfaces.com While other tetrahydroxyflavanone isomers are found in a wider range of plant families, the specific 2',5,6',7-hydroxylation pattern appears to be more restricted.
Table 1: Documented Plant Sources of this compound
| Family | Genus | Species |
|---|---|---|
| Lamiaceae | Scutellaria | baicalensis |
| Lamiaceae | Scutellaria | intermedia |
Identification in Specific Plant Parts and Tissues
Research has shown that this compound is not uniformly distributed throughout the plant. In Scutellaria species, the roots are the primary site of accumulation for this and other related flavonoids. nih.govchemfaces.com The concentration of these compounds in the roots is a key characteristic of the genus and is often the focus of phytochemical investigations. Studies on hairy root cultures of Scutellaria species further confirm the capacity of root tissues to synthesize these specialized flavonoids. nih.gov
Occurrence in Select Microorganisms
Currently, there is no scientific literature available that documents the natural production of this compound by microorganisms such as bacteria or fungi. While microbial biotechnology has been explored for the synthesis of some flavonoids, the de novo production of this specific flavanone (B1672756) by microorganisms has not been reported. Research in this area has primarily focused on the microbial transformation of precursor compounds into different flavonoid structures.
Methodologies for Isolation and Enrichment of this compound from Natural Matrices
The isolation of this compound from its natural plant sources involves a multi-step process that begins with extraction, followed by various chromatographic techniques to purify the compound.
Solvent-Based Extraction Protocols
The initial step in isolating this compound involves the use of solvents to extract the compound from the plant matrix, typically the dried and ground roots. The choice of solvent is crucial and is based on the polarity of the target compound. For flavanones, which are considered less polar flavonoids, a range of organic solvents can be employed.
Commonly used extraction methods for flavonoids from Scutellaria roots include:
Maceration: Soaking the plant material in a solvent at room temperature.
Reflux Extraction: Boiling the plant material with a solvent to increase extraction efficiency.
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent.
Studies on Scutellaria species have utilized various solvents for extraction. For instance, a study on Scutellaria baicalensis roots involved an initial extraction with methanol. Another investigation on Scutellaria intermedia roots employed 80% ethanol for the extraction process. nih.gov The resulting crude extract is often then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and butyl alcohol, to separate compounds based on their solubility and achieve a preliminary fractionation.
Table 2: Solvents Used in the Extraction of Flavonoids from Scutellaria Species
| Solvent | Plant Species | Extraction Method |
|---|---|---|
| Methanol | Scutellaria baicalensis | Extraction |
| 80% Ethanol | Scutellaria intermedia | Extraction |
| Hexane | Scutellaria baicalensis | Partitioning |
| Chloroform | Scutellaria baicalensis | Partitioning |
| Butyl alcohol | Scutellaria baicalensis | Partitioning |
Chromatographic Purification Techniques
Following extraction and initial fractionation, chromatographic methods are essential for the purification of this compound from the complex mixture of other plant constituents.
Column Chromatography is a fundamental technique used for this purpose. Common stationary phases include:
Silica Gel: A polar adsorbent used to separate compounds based on their polarity. The mobile phase typically consists of a gradient of solvents, such as petroleum ether and ethyl acetate (B1210297), with increasing polarity. nih.gov
Sephadex LH-20: A size-exclusion chromatography resin that separates molecules based on their size. It is particularly effective for purifying flavonoids. nih.gov
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the final purification and analysis of flavonoids. Reversed-phase columns, such as C18, are commonly employed. The mobile phase often consists of a mixture of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like methanol or acetonitrile (B52724), run in a gradient to achieve optimal separation.
More advanced chromatographic techniques have also been applied to the separation of flavanone isomers, which can be challenging due to their structural similarity. These include:
Supercritical Fluid Chromatography (SFC): Offers advantages such as higher efficiency and reduced use of organic solvents.
Capillary Electrophoresis (CE): Can be used for the stereoisomeric separation of flavanones by incorporating chiral selectors into the background electrolyte.
Table 3: Chromatographic Techniques for the Purification of Flavanones
| Technique | Stationary Phase/Column | Common Mobile Phase Components |
|---|---|---|
| Column Chromatography | Silica Gel | Petroleum ether, Ethyl acetate |
| Column Chromatography | Sephadex LH-20 | Alcohols (e.g., Methanol) |
| HPLC | C18 Reversed-Phase | Water (acidified), Methanol, Acetonitrile |
| Supercritical Fluid Chromatography (SFC) | Chiral and achiral columns | Supercritical CO2, Alcohols (as modifiers) |
| Capillary Electrophoresis (CE) | Capillary | Buffer with chiral selectors (e.g., cyclodextrins) |
Preparative Liquid Chromatography Approaches
Preparative high-performance liquid chromatography (prep-HPLC) is a cornerstone technique for the final purification of natural products like this compound. springernature.com This method is valued for its high resolution and efficiency. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is the most common and robust mode used for purifying flavonoids. springernature.com
To enhance the efficiency of preparative HPLC for isolating compounds from complex mixtures, specific strategies can be employed. These include the use of focused gradients, where the solvent composition is changed slowly around the elution time of the target compound to maximize resolution from nearby impurities. waters.com Another approach involves mass-directed purification, where the HPLC system is coupled to a mass spectrometer that triggers fraction collection only when the mass corresponding to the target compound is detected. waters.com Often, prep-HPLC is used as the final step to polish fractions that have been partially purified by other methods. nih.govnih.gov
Advanced Separation Methodologies
To handle the complexity of crude plant extracts before final HPLC purification, advanced separation methodologies are often employed.
High-Speed Counter-Current Chromatography (HSCCC) : This is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thus preventing the irreversible adsorption of target compounds. psu.edunih.gov HSCCC is particularly effective for the preparative separation of flavonoids from natural sources. nih.govnih.gov The success of the technique relies on the careful selection of a two-phase solvent system that provides an ideal partition coefficient (K) for the target compounds, typically between 0.5 and 2.0. nih.gov A common solvent system for separating polar flavonoids is a mixture of n-hexane, ethyl acetate, methanol, and water. psu.edunih.gov
Ultra-High-Performance Liquid Chromatography (UHPLC) : This technique represents a significant advancement over conventional HPLC. UHPLC systems use columns packed with sub-2 µm particles, which allows for much faster separations without a loss of column efficiency. researchgate.net The use of fused-core particles, which consist of a solid, non-porous core surrounded by a thin, porous shell of silica, enables very fast mass transfer of solutes, further contributing to high-speed, high-resolution separations at manageable backpressures. researchgate.net
Structural Elucidation Techniques Applied to this compound
Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR: A proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a flavanone like this compound, the spectrum would show characteristic signals for the A, B, and C rings. The protons on the C-ring (H-2 and H-3) typically appear as a set of coupled multiplets, which is a hallmark of the flavanone structure. Aromatic protons on the A and B rings would appear in distinct regions, and their splitting patterns (e.g., doublets, triplets) would reveal their substitution patterns.
¹³C NMR: A carbon-13 NMR spectrum reveals the number of non-equivalent carbons in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For this compound, a characteristic signal for the C-4 carbonyl carbon would be expected at a downfield chemical shift (around 180-190 ppm). The spectrum would also show signals for the oxygen-bearing aromatic carbons and other carbons of the flavonoid skeleton. researchgate.net
The following table illustrates the type of data obtained from 1D NMR experiments, using data from a closely related tetrahydroxyisoflavone as a model to demonstrate the expected chemical shifts (δ) and multiplicities. researchgate.net
| Carbon No. | Carbon Type (DEPT) | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) |
| 2 | - | - | ~5.4 | dd |
| 3 | CH₂ | - | ~2.8, 3.1 | m |
| 4 | C | ~183.2 | - | - |
| 5 | C-O | ~161.5 | - | - |
| 6 | C-O | - | - | - |
| 7 | C-O | ~164.1 | - | - |
| 8 | CH | ~94.1 | ~6.1 | s |
| 9 | C | ~156.2 | - | - |
| 10 | C | ~102.0 | - | - |
| 1' | C | ~124.4 | - | - |
| 2' | C-O | - | - | - |
| 3' | CH | ~116.7 | ~6.9 | d, J=8.5 |
| 4' | CH | ~122.0 | ~7.2 | d, J=8.5 |
| 5' | CH | ~116.7 | ~6.9 | d, J=8.5 |
| 6' | C-O | - | - | - |
Note: This table is illustrative and based on data from similar flavonoid structures. Actual values for this compound would require experimental measurement.
2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton spin systems within the A, B, and C rings. psu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals. psu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it shows correlations between protons and carbons that are two or three bonds away. It is critical for connecting the different spin systems and for placing substituents like hydroxyl groups on the correct positions of the aromatic rings by observing correlations to quaternary (non-protonated) carbons. psu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly connected through bonds. This information can be used to confirm stereochemistry and the relative orientation of different parts of the molecule. psu.edu
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly valuable. psu.edu It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which allows for the unambiguous determination of the molecular formula. psu.edu For this compound, the molecular formula is C₁₅H₁₂O₆. biosynth.com
Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. The molecular ion is selected and fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern is like a fingerprint for the molecule and can help to confirm the identity of the flavonoid core and the positions of the hydroxyl groups.
| Parameter | Description | Example Data |
| Molecular Formula | C₁₅H₁₂O₆ | biosynth.com |
| Molecular Weight | 288.25 g/mol | biosynth.com |
| Ionization Mode | Electrospray Ionization (ESI) | Positive ([M+H]⁺) or Negative ([M-H]⁻) |
| Precursor Ion (Positive) | [C₁₅H₁₂O₆ + H]⁺ | m/z 289.0707 nih.gov |
| Precursor Ion (Negative) | [C₁₅H₁₂O₆ - H]⁻ | m/z 287.0561 nih.gov |
| MS/MS Fragments | Result from the breakdown of the precursor ion, indicating structural features. | e.g., loss of water, retro-Diels-Alder fragmentation of the C-ring. |
Note: Precursor ion m/z values are based on a related tetrahydroxyflavanone isomer for illustrative purposes. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is indispensable for determining the elemental formula of a molecule by measuring its mass with exceptional accuracy. For this compound, which has the chemical formula C₁₅H₁₂O₆, HRMS would provide a precise mass measurement, thereby confirming its elemental composition and distinguishing it from other potential isobaric compounds.
| Ion Type | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₃O₆⁺ | 289.0707 |
| [M-H]⁻ | C₁₅H₁₁O₆⁻ | 287.0561 |
| [M+Na]⁺ | C₁₅H₁₂O₆Na⁺ | 311.0526 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry provides detailed structural information by inducing the fragmentation of a selected ion—in this instance, the molecular ion of this compound—and analyzing the resulting fragment ions. The fragmentation pattern is a unique signature of the molecule's structure. For flavonoids, characteristic fragmentation pathways include retro-Diels-Alder (RDA) reactions that cleave the C-ring, and the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov By analyzing these fragments, the substitution pattern of the hydroxyl groups on the A and B rings can be inferred. While specific MS/MS data for this compound is scarce, the fragmentation of related flavonoids from Scutellaria has been studied, offering a predictive framework for its behavior. bibliotekanauki.pl
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy is employed to investigate the chromophoric system of a molecule. In flavonoids, this is dictated by the conjugated benzopyranone core. A typical flavanone UV spectrum exhibits two primary absorption maxima. For this compound, Band I, which is associated with the B-ring cinnamoyl system, is expected to appear in the 270–290 nm range. Band II, which arises from the A-ring benzoyl system, is anticipated to be observed between 300–330 nm. The precise location (λmax) and intensity of these bands are sensitive to the hydroxylation pattern. A common diagnostic tool in flavonoid analysis is the use of shift reagents (such as NaOMe, AlCl₃, and NaOAc) to determine the positions of free hydroxyl groups. nih.gov Although a detailed UV-Vis spectrum for this compound is not available in the surveyed literature, this technique is fundamental for the characterization of such compounds. wiley.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups within a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands that correspond to its constituent functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (hydroxyl) | 3500-3200 (broad) | Stretching vibrations of the multiple hydroxyl groups. |
| C=O (carbonyl) | 1680-1660 | Stretching vibration of the ketone in the C-ring. |
| C=C (aromatic) | 1600-1450 | Stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| C-O (ether/hydroxyl) | 1300-1000 | Stretching vibrations of the ether linkage in the C-ring and the C-O bonds of the hydroxyl groups. |
Biosynthesis and Metabolic Pathways of 2 ,5,6 ,7 Tetrahydroxyflavanone
Primary Biosynthetic Routes of Flavanones
Flavanones, including 2',5,6',7-tetrahydroxyflavanone, are derived from the phenylpropanoid pathway, a fundamental metabolic route in plants for the synthesis of a wide array of phenolic compounds. This pathway provides the basic carbon skeleton for flavonoids.
The biosynthesis of flavanones begins with the amino acid L-phenylalanine, which is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to produce p-coumaric acid. This is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis nih.gov. In the specialized root-specific flavonoid pathway of Scutellaria baicalensis, cinnamic acid can also be directly converted to cinnamoyl-CoA by a cinnamate-CoA ligase-like 7 (CLL-7) enzyme, leading to the formation of 4'-deoxyflavonoids mdpi.com.
The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS). This enzyme facilitates a series of condensation reactions, combining one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone) intermediate nih.gov.
Following the action of CHS, chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of the chalcone into a flavanone (B1672756) nih.gov. This enzymatic reaction is crucial for the efficient production of (2S)-flavanones, the precursors for downstream modifications. While this cyclization can occur spontaneously, CHI significantly increases the reaction rate. In Scutellaria baicalensis, a single CHI enzyme is involved in both the aerial and root-specific flavonoid pathways frontiersin.org.
Proposed Enzymatic Steps in the Formation of this compound
The formation of this compound requires specific hydroxylation events on the flavanone core. While the complete enzymatic sequence is still under investigation, the presence of various hydroxylases in Scutellaria baicalensis provides insights into the plausible biosynthetic route.
The unique substitution pattern of this compound suggests the involvement of several hydroxylases that act on a flavanone precursor. The hydroxylation at the 5 and 7 positions of the A-ring is a common feature in many flavonoids and is typically established during the formation of the chalcone skeleton by CHS.
The hydroxylation at the 2' and 6' positions of the B-ring is a more distinctive feature. The biosynthesis of flavonoids with hydroxyl groups at these positions has been noted in Scutellaria baicalensis nih.gov. The formation of a 2'-hydroxyflavanone is catalyzed by a flavanone 2'-hydroxylase (F2'H), which has been identified as a cytochrome P450 enzyme (CYP93G2) in other plant species nih.govacs.org. Similarly, the hydroxylation at the 6' position would require a specific flavanone 6'-hydroxylase. While the precise enzymes responsible for these modifications in the biosynthesis of this compound have not been fully characterized, their existence is inferred from the structure of the final compound.
Many of the hydroxylation steps in flavonoid biosynthesis are catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-containing enzymes nih.gov. In Scutellaria baicalensis, several CYP enzymes have been identified that are involved in flavonoid modification. For instance, flavone (B191248) 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H) are CYP450 enzymes responsible for hydroxylating the A-ring of flavones frontiersin.org. It is highly probable that the hydroxylation at the 2' and 6' positions of the B-ring in this compound is also carried out by specific CYP450 monooxygenases. These enzymes are typically membrane-bound and play a crucial role in the diversification of flavonoid structures nih.gov.
The proposed biosynthetic pathway for this compound likely begins with a flavanone precursor, such as naringenin (5,7,4'-trihydroxyflavanone) or pinocembrin (5,7-dihydroxyflavanone), which is then sequentially hydroxylated by specific cytochrome P450 monooxygenases to introduce hydroxyl groups at the 2' and 6' positions of the B-ring.
Table 1: Key Enzymes in the Proposed Biosynthesis of this compound
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |
| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form a chalcone. |
| Chalcone isomerase | CHI | Cyclizes the chalcone to a flavanone. |
| Flavanone 2'-hydroxylase (putative) | F2'H | Hydroxylates the flavanone at the 2' position of the B-ring. |
Intracellular Localization of this compound Biosynthesis
The biosynthesis of flavonoids is a highly organized process within the plant cell. The enzymes of the general phenylpropanoid pathway and the initial steps of flavonoid biosynthesis, including CHS and CHI, are generally considered to be localized in the cytoplasm, often in close association with the endoplasmic reticulum (ER) researchgate.net.
The cytochrome P450 monooxygenases, which are essential for the hydroxylation steps in the formation of this compound, are typically anchored to the ER membrane mdpi.com. This localization facilitates the channeling of intermediates through the biosynthetic pathway and allows for the formation of multi-enzyme complexes, often referred to as "metabolons." These complexes can enhance the efficiency of the pathway by bringing enzymes in close proximity and preventing the diffusion of intermediates. Therefore, the later steps in the biosynthesis of this compound, involving specific hydroxylations, are proposed to occur at the cytoplasmic face of the ER.
Environmental and Genetic Factors Influencing this compound Production in Organisms
The biosynthesis and accumulation of this compound, like other plant secondary metabolites, are intricately regulated by a combination of environmental cues and the plant's genetic makeup. While direct research on the factors influencing this specific flavanone is limited, studies on the broader flavonoid production in plants, particularly in Scutellaria baicalensis where related compounds are found, provide significant insights into the regulatory mechanisms at play.
Environmental factors serve as external stimuli that can significantly alter the metabolic pathways of a plant, often leading to an increased production of secondary metabolites as a defense or adaptation mechanism. plos.org Key environmental factors include light, water availability, and temperature.
Genetic factors, on the other hand, represent the internal blueprint that dictates the capacity of an organism to synthesize specific compounds. These include the presence and expression levels of specific biosynthetic genes and the activity of transcription factors that regulate these genes.
Environmental Factors
Light: Light is a crucial environmental factor that influences flavonoid biosynthesis. plos.org Different wavelengths of light can trigger distinct responses in plants. For instance, studies on Scutellaria baicalensis have shown that blue light can promote the accumulation of certain flavonoids, while UV-A radiation and green light may have a negative impact on their production. nih.gov The combination of red and blue light has also been shown to be less effective in promoting flavonoid accumulation compared to monochromatic blue or red light alone, indicating complex interactions. nih.gov It is plausible that the production of this compound is similarly influenced by light quality and intensity, as these factors regulate the expression of key enzymes in the flavonoid biosynthetic pathway.
Water Availability: Water deficit is another significant environmental stress that can modulate flavonoid production. In Scutellaria baicalensis, water stress has been observed to affect the accumulation of flavonoids. plos.orgnih.gov Studies have shown that water deficit can stimulate the transcription levels of several genes involved in flavonoid biosynthesis. plos.orgnih.gov This response is believed to be part of the plant's defense mechanism to cope with oxidative stress induced by drought. The impact of water availability on this compound production would likely follow a similar trend, with moderate stress potentially enhancing its synthesis.
Temperature: Temperature can influence the rate of enzymatic reactions and gene expression, thereby affecting the production of secondary metabolites. While specific studies on the effect of temperature on this compound are not available, research on other flavonoids in medicinal plants suggests that optimal temperature ranges exist for their synthesis and accumulation. Deviations from these optimal temperatures can lead to a decrease in production.
Table 1: Influence of Environmental Factors on Flavonoid Content in *Scutellaria baicalensis***
| Environmental Factor | Condition | Effect on Flavonoid Content | Reference |
|---|---|---|---|
| Light Quality | Blue Light | Promotes accumulation of baicalin and wogonoside | nih.gov |
| Light Quality | UV-A Radiation and Green Light | Negatively impacts flavonoid accumulation | nih.gov |
| Water Availability | Water Deficit | Stimulates transcription of flavonoid biosynthesis genes | plos.orgnih.gov |
Genetic Factors
The genetic regulation of flavonoid biosynthesis is complex, involving a network of structural genes that encode the enzymes of the pathway and regulatory genes, primarily transcription factors, that control the expression of these structural genes.
Biosynthetic Genes: The biosynthesis of this compound would require a specific set of enzymes, including chalcone synthase (CHS), chalcone isomerase (CHI), and various hydroxylases. In Scutellaria baicalensis, several cytochrome P450 enzymes have been identified that are responsible for the hydroxylation of the A and B rings of flavonoids. For instance, flavone 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H) are involved in A-ring hydroxylation, while flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are responsible for B-ring hydroxylation. oup.comnih.govfrontiersin.orgnih.gov The specific enzymes responsible for the 2'- and 5-hydroxylation of the flavanone precursor to this compound have yet to be fully characterized. The expression levels of these genes are critical in determining the final concentration of the compound.
Transcription Factors: Transcription factors are key regulators of flavonoid biosynthesis. They bind to the promoter regions of structural genes and can either activate or repress their transcription. In Scutellaria baicalensis, several families of transcription factors, including MYB and bHLH, have been shown to play a role in regulating flavonoid production. mdpi.com For example, overexpression of certain MYB transcription factors in transgenic tobacco has been shown to induce the accumulation of phenylpropanoids. mdpi.com It is highly probable that the biosynthesis of this compound is also under the control of a specific set of transcription factors that respond to both developmental and environmental signals.
Table 2: Key Genes and Transcription Factors in Flavonoid Biosynthesis in *Scutellaria baicalensis***
| Gene/Transcription Factor | Function | Reference |
|---|---|---|
| SbCYP82D1.1 (F6H) | Flavone 6-hydroxylase, involved in A-ring hydroxylation | nih.gov |
| SbCYP82D2 (F8H) | Flavone 8-hydroxylase, involved in A-ring hydroxylation | nih.gov |
| SbFBH1, 2, 5 (F3'H) | Flavonoid 3'-hydroxylases, involved in B-ring hydroxylation | oup.com |
| SbFBH7 (F3'5'H) | Flavonoid 3',5'-hydroxylase, involved in B-ring hydroxylation | oup.com |
| MYB Transcription Factors | Regulate the expression of flavonoid structural genes | mdpi.com |
| bHLH Transcription Factors | Regulate the expression of flavonoid structural genes | mdpi.com |
Chemical Synthesis and Semisynthesis of 2 ,5,6 ,7 Tetrahydroxyflavanone and Its Derivatives
Total Synthesis Strategies for 2',5,6',7-Tetrahydroxyflavanone
The total synthesis of this compound typically involves a convergent strategy, beginning with the synthesis of a substituted chalcone (B49325) intermediate, which is then cyclized to form the core flavanone (B1672756) skeleton. Subsequent steps involve the careful introduction and deprotection of the hydroxyl groups to yield the final product.
The cornerstone of flavanone synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde. wikipedia.orgnih.gov For the synthesis of the precursor to this compound, this would involve the condensation of a suitably protected 2',6'-dihydroxyacetophenone (B134842) derivative with a protected 2,5-dihydroxybenzaldehyde (B135720).
The Claisen-Schmidt condensation is a versatile and widely used method for forming the α,β-unsaturated ketone system of chalcones. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.net Microwave-assisted Claisen-Schmidt condensations have also been developed, often leading to shorter reaction times and improved yields. nih.gov
A plausible route would begin with the protection of the hydroxyl groups of 2',6'-dihydroxyacetophenone and 2,5-dihydroxybenzaldehyde to prevent unwanted side reactions. Common protecting groups for phenols include benzyl (B1604629) ethers or silyl (B83357) ethers, which can be selectively removed later in the synthetic sequence. For example, the reaction of a protected 2',6'-dihydroxyacetophenone with a protected 2,5-dihydroxybenzaldehyde under basic conditions would yield the corresponding protected chalcone.
Table 1: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis
| Acetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | Ethanol | Room Temperature, 24h | >90 | researchgate.net |
| 2',4'-Dihydroxyacetophenone | Benzaldehyde | NaOH | Ethanol | Reflux, 4h | ~85 | jocpr.com |
| 2',6'-Dihydroxyacetophenone | 4-Methoxybenzaldehyde | KOH | Methanol | Room Temperature, 48h | 75 | General procedure |
This table presents representative examples of Claisen-Schmidt condensations for the synthesis of chalcones, which are precursors to flavanones.
The synthesized chalcone is then subjected to an intramolecular cyclization to form the flavanone ring system. This reaction is typically acid- or base-catalyzed and involves the conjugate addition of the 2'-hydroxyl group to the α,β-unsaturated ketone. The rate and mechanism of this cyclization have been studied for various substituted 2'-hydroxychalcones. nih.gov
For a chalcone with a 2',6'-dihydroxylation pattern, the cyclization leads to a 5-hydroxyflavanone. The reaction can be promoted by various reagents, including acids like hydrochloric acid or sulfuric acid, or bases such as sodium acetate (B1210297) or piperidine. The choice of catalyst and reaction conditions can influence the yield and the potential for side reactions.
With the flavanone core established, the final steps involve the regioselective introduction of the remaining hydroxyl groups and the removal of any protecting groups. The hydroxylation of the flavanone A-ring at positions 6 and 7 can be challenging due to the similar reactivity of the C-H bonds.
Chemical methods for regioselective hydroxylation often involve electrophilic aromatic substitution reactions on an activated aromatic ring. However, achieving selectivity can be difficult. An alternative approach is the use of biotransformation, where microorganisms or isolated enzymes are used to catalyze specific hydroxylation reactions. For instance, certain fungi like Aspergillus niger have been shown to hydroxylate flavanones at various positions, including C-6. nih.gov
The final stage of the synthesis is the deprotection of the hydroxyl groups. The choice of deprotection conditions depends on the protecting groups used. For example, benzyl ethers are commonly removed by catalytic hydrogenation, while silyl ethers are typically cleaved using fluoride (B91410) reagents. The simultaneous deprotection of multiple groups is often desired for synthetic efficiency.
Semisynthetic Approaches from Related Flavanoids
Semisynthesis offers an alternative and often more efficient route to this compound and its derivatives by utilizing readily available natural flavonoids as starting materials.
Naturally abundant flavanones, such as hesperidin (B1673128) and naringin (B1676962) from citrus fruits, can serve as excellent starting points for semisynthesis. mdpi.com Hesperidin, upon hydrolysis, yields hesperetin (B1673127), which possesses a 5,7,3'-trihydroxy-4'-methoxyflavanone structure. Naringin can be hydrolyzed to naringenin (B18129), a 5,7,4'-trihydroxyflavanone.
These natural flavanones can be chemically modified to introduce the desired hydroxylation pattern. This often involves a series of protection, functionalization, and deprotection steps. For example, the B-ring of hesperetin already contains a hydroxyl group at a position equivalent to the 5'-position in the target molecule, but modifications would be needed to introduce the 2'- and 6'-hydroxyl groups on the A-ring and the 2-hydroxyl on the B-ring of the target compound.
The introduction and manipulation of hydroxyl groups on the flavonoid skeleton are key to semisynthetic strategies. This can be achieved through various chemical transformations:
Hydroxylation: Direct hydroxylation of the aromatic rings can be accomplished using strong oxidizing agents, though this often lacks regioselectivity. More controlled methods involve the use of organometallic reagents or enzymatic systems. Biotransformation with specific microbial strains can achieve regioselective hydroxylation. nih.gov
Demethylation: Many natural flavonoids are methoxylated. The conversion of a methoxy (B1213986) group to a hydroxyl group is a common and crucial step. Reagents such as boron tribromide (BBr₃) or hydrobromic acid (HBr) are effective for cleaving methyl ethers.
Protection and Deprotection: To selectively modify one hydroxyl group in the presence of others, a protection-deprotection strategy is essential. A variety of protecting groups are available for phenols, each with its own specific conditions for introduction and removal, allowing for a high degree of control over the synthetic route.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2',6'-Dihydroxyacetophenone |
| 2,5-Dihydroxybenzaldehyde |
| Hesperidin |
| Hesperetin |
| Naringin |
| Naringenin |
| Benzyl ether |
| Silyl ether |
| Boron tribromide |
| Hydrobromic acid |
| Sodium hydroxide |
| Potassium hydroxide |
| Hydrochloric acid |
| Sulfuric acid |
| Sodium acetate |
| Piperidine |
Synthetic Routes for Structural Analogs and Derivatives of this compound
The modification of the this compound scaffold is a key strategy for developing new therapeutic agents and understanding the structural requirements for its biological activity. Synthetic chemistry provides the tools to create a diverse array of analogs by modifying the core structure, introducing new functional groups, and controlling stereochemistry. These efforts are primarily aimed at exploring and optimizing the molecule's pharmacological profile through structure-activity relationship (SAR) studies.
Alkylation and Acylation of Hydroxyl Groups
The four hydroxyl groups on the this compound molecule serve as primary handles for chemical modification through alkylation and acylation. These reactions allow for the systematic exploration of how lipophilicity and steric bulk influence biological activity.
Acylation is a common strategy to produce ester derivatives. This is typically achieved by reacting the parent flavanone with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, in the presence of a base like pyridine (B92270). For instance, the acetylation of related flavonoids is a standard procedure to produce per-acetylated derivatives. In one example involving the flavone (B191248) pedalitin, treatment with acetic anhydride in pyridine resulted in the complete acetylation of its hydroxyl groups. nih.gov The relative reactivity of the hydroxyl groups can be influenced by their position and electronic environment. For example, hydroxyl groups involved in strong intramolecular hydrogen bonding, such as a 5-hydroxyl with the 4-carbonyl group, may exhibit different reactivity compared to others. acs.org
Alkylation introduces ether functionalities, which can alter the compound's solubility and ability to act as a hydrogen bond donor. A common method for installing alkyl groups is the Williamson ether synthesis, using an alkyl halide and a base. For more complex syntheses, protecting groups, which are a form of temporary alkylation, are often employed. For example, the methoxymethyl (MOM) group can be used to protect hydroxyl groups on a precursor like 2,4,6-trihydroxyacetophenone before its conversion to a flavanone. thieme-connect.com This protection prevents unwanted side reactions during subsequent synthetic steps and can be removed later under acidic conditions. thieme-connect.com
These modifications are crucial for probing the role of each hydroxyl group in receptor binding or other biological interactions.
| Reaction Type | Reagents and Conditions | Product Type | Purpose/Significance | Source |
|---|---|---|---|---|
| Acetylation | Acetic Anhydride (Ac₂O), Pyridine | Tetraacetate Ester | Complete functionalization of hydroxyls; often used for structural confirmation. | nih.gov |
| Benzoylation | Benzoyl Chloride, Potassium Carbonate, Acetone | Benzoyl Ester | Selective acylation; can be influenced by intramolecular hydrogen bonding. | acs.org |
| MOM-Protection (Alkylation) | Methoxymethyl Chloride (MOMCl), Base | MOM Ether | Temporary protection of hydroxyl groups during multi-step synthesis. | thieme-connect.com |
Introduction of Other Substituents for Structure-Activity Relationship Studies
To conduct thorough structure-activity relationship (SAR) studies, a wide variety of substituents beyond simple alkyl and acyl groups are introduced onto the flavanone skeleton. These modifications can dramatically alter the electronic, steric, and pharmacokinetic properties of the parent molecule.
A significant area of investigation is the introduction of halogens (F, Cl, Br) onto the aromatic rings. Halogenation can enhance membrane permeability, improve metabolic stability, and introduce new electronic interactions. A series of 5,7-dihydroxyflavanone (B1678386) derivatives bearing various halogen substituents on the B-ring were synthesized to evaluate their antimicrobial properties. thieme-connect.com The synthesis began with a Claisen-Schmidt condensation between a protected phloroacetophenone derivative and various substituted benzaldehydes to form chalcone intermediates. These chalcones were then cyclized to the corresponding flavanones. thieme-connect.com The resulting halogenated flavanones, particularly dichlorinated derivatives, showed significantly enhanced activity against several bacterial strains compared to their non-halogenated analogs, highlighting the positive impact of these substituents on antimicrobial efficacy. thieme-connect.com
The introduction of nitrogen-containing functional groups , such as nitro and amino groups, is another important strategy. For example, a 7-hydroxy-6-nitroflavone can be synthesized from 2',4'-dihydroxy-5'-nitroacetophenone. acs.org The nitro group acts as a powerful electron-withdrawing group and can serve as a precursor to an amino group via reduction, for instance, using sodium dithionite. acs.org The resulting aminoflavonoids possess different physicochemical properties and have been investigated for various pharmacological activities, including kinase inhibition.
The ability to introduce this wide range of functional groups is essential for mapping the SAR of this compound, which can guide the design of analogs with improved potency and selectivity.
| Derivative Type | Synthetic Precursors | Key Reaction | Observed Impact on Activity | Source |
|---|---|---|---|---|
| Halogenated Flavanones (F, Cl) | Protected 2,4,6-trihydroxyacetophenone and halogenated benzaldehydes | Claisen-Schmidt Condensation followed by Cyclization | Significantly improved antimicrobial activity against Gram-positive bacteria. | thieme-connect.com |
| Amino-hydroxyflavone | 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride | Cyclization to nitroflavone followed by Reduction | Introduces a basic group, altering receptor interactions and physical properties. | acs.org |
Stereoselective Synthesis of this compound Enantiomers
The flavanone core contains a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers, designated (S) and (R). These enantiomers can exhibit different biological activities, making their separate synthesis highly desirable. However, achieving stereoselectivity is a significant synthetic challenge because the C2 stereocenter is prone to racemization (loss of stereochemical purity) under both acidic and basic conditions. nih.gov
Several advanced asymmetric strategies have been developed to synthesize enantioenriched flavanones. thieme-connect.comthieme-connect.com These methods often rely on chiral catalysts or auxiliaries to control the formation of the desired enantiomer.
One major approach is the asymmetric intramolecular conjugate addition (or oxa-Michael reaction) of a 2'-hydroxychalcone (B22705) precursor. This biomimetic cyclization can be catalyzed by chiral organocatalysts. For example, bifunctional thiourea (B124793) catalysts derived from natural alkaloids like quinine (B1679958) have been shown to promote the cyclization of modified chalcones, yielding flavanones with high enantioselectivity (up to 94% ee). acs.org Similarly, chiral N,N'-dioxide nickel(II) complexes have been used to catalyze analogous reactions. nih.gov
Another powerful method involves the asymmetric 1,4-conjugate addition of an aryl group to a chromone scaffold. This approach builds the flavanone skeleton by forming the C2-C1' bond in a stereocontrolled manner. Chiral rhodium nih.gov or palladium acs.org complexes, paired with specialized chiral ligands (e.g., dienes, CarOx), have been successfully employed to catalyze the addition of arylboronic acids to chromones, affording chiral flavanones in high yields and with excellent enantiomeric excess (up to 97% ee). acs.orgnih.gov
Other strategies include the kinetic resolution of a racemic flavanone mixture, where a chiral catalyst selectively reacts with one enantiomer, leaving the other one unreacted and thus enriched. nih.gov While these methods have been applied to a range of flavanones, their application to a polyhydroxylated substrate like this compound would likely require a multi-step approach involving the strategic use of protecting groups to prevent interference from the acidic phenolic protons during the catalyzed reaction.
| Asymmetric Method | Catalyst System Example | General Substrates | Reported Enantioselectivity | Source |
|---|---|---|---|---|
| Intramolecular Oxa-Michael Addition | Chiral Quinine-Thiourea | β-Ketoester Alkylidene Chalcones | 80-94% ee | nih.govacs.org |
| Intramolecular Oxa-Michael Addition | Chiral N,N'-Dioxide-Ni(II) Complex | Activated Chalcones | High Yields and Selectivity | nih.gov |
| Asymmetric Conjugate Addition | Pd-CarOx Complex | Chromones and Arylboronic Acids | Up to 97% ee | acs.org |
| Asymmetric Conjugate Addition | Rhodium-Chiral Diene Complex | Chromones and Arylboronic Acids | >97% ee | nih.gov |
Advanced Analytical and Computational Methodologies for 2 ,5,6 ,7 Tetrahydroxyflavanone Research
Quantitative Analysis of 2',5,6',7-Tetrahydroxyflavanone in Biological and Complex Matrices
The quantification of this compound, particularly at low concentrations within intricate biological matrices like plasma, urine, or plant extracts, requires highly sensitive and selective analytical methods. The complex nature of these samples, containing numerous potentially interfering compounds, presents a significant challenge that is addressed by modern chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids, including this compound. When coupled with a Diode Array Detector (DAD) or Ultraviolet-Visible (UV-Vis) detector, HPLC allows for the quantification of this compound in various samples. The selection of a reversed-phase column, typically a C18, is common for separating flavonoids from complex mixtures. biorxiv.org The mobile phase often consists of a gradient mixture of an aqueous solution (frequently containing an acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. biorxiv.orgmdpi.com
While specific validated methods exclusively for this compound are not extensively detailed in the literature, methods developed for the comprehensive analysis of flavonoids in Scutellaria species provide a robust framework. For instance, HPLC methods used to quantify major flavonoids in Scutellaria roots and leaves demonstrate the successful separation and detection of a wide array of these compounds. biorxiv.orgmaxapress.com The chromatographic conditions from these studies are directly applicable for developing a quantitative method for this compound.
Table 1: Representative HPLC Conditions for Flavonoid Analysis Applicable to this compound
| Parameter | Condition | Reference |
| Column | Acclaim RSLC 120 C18 (3 x 100 mm) | biorxiv.org |
| Mobile Phase A | 0.1% Formic Acid in Water | biorxiv.org |
| Mobile Phase B | 100% Acetonitrile | biorxiv.org |
| Flow Rate | 0.5 mL/min | biorxiv.org |
| Detection | UV at 276 nm | biorxiv.org |
For enhanced sensitivity and selectivity, especially in complex biological fluids, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns to achieve faster analysis and better resolution, with the precise detection and structural elucidation capabilities of mass spectrometry.
A UPLC-Q-TOF/MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been systematically used to screen and identify the metabolites of major flavonoids from Scutellaria baicalensis extract in rat biological samples (bile, urine, and feces). nih.gov Such an approach is ideal for tracking the metabolic fate of this compound in vivo. The high-resolution mass spectrometer allows for the accurate determination of the mass of the parent ion and its fragments, confirming the identity of the compound and its metabolites. nih.gov Quantitative analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
Table 2: UPLC-MS/MS Parameters for Analysis of Flavonoids in Biological Samples
| Parameter | Description | Reference |
| LC System | UHPLC ExionLC™ AD | mdpi.com |
| MS System | QTRAP 4500 LC-MS/MS | mdpi.com |
| Column | Agilent SB-C18 (2.1 mm × 100 mm, 1.8 µm) | mdpi.com |
| Mobile Phase | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid (gradient) | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), typically in both positive and negative modes | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, flavonoids like this compound are non-volatile due to their multiple polar hydroxyl groups. Therefore, a chemical derivatization step is mandatory to increase their volatility.
The most common derivatization technique for compounds with hydroxyl groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity and increases the volatility of the flavonoid, making it amenable to GC-MS analysis. While specific protocols for the derivatization of this compound are not detailed, established methods for other polyphenolic compounds can be adapted. The resulting TMS-derivatized flavanone (B1672756) can then be separated on a low-polarity capillary GC column and detected with high sensitivity and specificity by the mass spectrometer.
Capillary Electrophoresis (CE) offers an alternative to liquid chromatography for the separation of flavonoids. CE provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. Different modes of CE can be employed for flavonoid analysis. Capillary Zone Electrophoresis (CZE) separates compounds based on their mass-to-charge ratio. Since flavonoids can be ionized in alkaline buffer solutions, CZE is a suitable technique.
Micellar Electrokinetic Chromatography (MEKC) is another CE mode that can separate both charged and neutral compounds. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. This technique is particularly useful for separating a complex mixture of flavonoids with varying polarities.
Chiral Chromatography for Stereoisomer Separation and Analysis
The flavanone structure of this compound contains a chiral center at the C2 position, meaning it can exist as two enantiomers, (2R)- and (2S)-2',5,6',7-Tetrahydroxyflavanone. As enantiomers can exhibit different biological activities, their separation and analysis are of significant importance.
Chiral HPLC is the most widely used technique for this purpose. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, have proven to be highly effective for the enantioseparation of flavanones. nih.govuva.es The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase mode, is critical for achieving optimal separation. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns has also emerged as a powerful technique, often providing faster separations than HPLC. uva.es
Table 3: Chiral Stationary Phases Used for Flavanone Enantioseparation
| Chiral Stationary Phase Type | Example Column Name | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | nih.govuva.es |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | nih.gov |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | nih.gov |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG-3 | biorxiv.org |
In Silico Modeling and Computational Chemistry Studies
Computational methods are invaluable tools for investigating the properties of this compound at a molecular level, providing insights that can complement experimental findings.
Density Functional Theory (DFT): DFT calculations are used to predict the optimized geometry, electronic structure, and spectroscopic properties of the molecule. nih.gov These theoretical calculations can help in the interpretation of experimental data from techniques like NMR and IR spectroscopy. Furthermore, DFT can be used to calculate properties like bond dissociation energies, which are relevant to the antioxidant activity of the flavonoid.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In silico docking studies can be used to hypothesize the potential biological targets of this compound and to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov This information is crucial for guiding further pharmacological research.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or complexed with a biological target identified through docking, can reveal information about its conformational flexibility, solvation properties, and the stability of its interactions with a binding site.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between this compound and its potential biological targets.
Research has shown that the hydroxyl groups on the flavanone structure are critical for its binding affinity. These groups participate in hydrogen bonding, which helps to orient the molecule within the binding pocket of a target protein and establish specific interactions. For instance, molecular docking studies on similar flavonoids have revealed that they can interact with the active sites of enzymes like P450 through various mechanisms, leading to differential inhibition.
The binding energy, calculated during docking simulations, is a key indicator of the stability of the ligand-target complex. A lower binding energy generally suggests a more stable interaction. nih.gov For example, in studies of flavonoids and their targets, a binding energy of ≤﹣5.00 kJ/mol is often considered indicative of good binding activity. nih.gov
Table 1: Examples of Molecular Docking Studies on Flavonoids and their Targets
| Flavonoid | Target Protein | Predicted Binding Energy (kJ/mol) | Key Interactions |
| Wogonin | TNF | -6.24 | Hydrogen bonds, hydrophobic interactions nih.gov |
| Various Flavonoids | P450 Enzymes | Not specified | Hydrogen bonds, van der Waals forces |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect. nih.gov
In the context of this compound and other flavonoids, QSAR studies have been employed to predict their antioxidant activity. nih.gov These studies have shown that the arrangement and number of hydroxyl groups on the flavonoid backbone are crucial for their ability to scavenge free radicals and inhibit enzymes involved in the production of reactive oxygen species (ROS). nih.gov For example, a 5,6,7-trihydroxy substitution pattern has been identified as important for DPPH scavenging activity. nih.gov
QSAR models are developed by analyzing a dataset of compounds with known activities and then using statistical methods to find a correlation between chemical descriptors and the observed activity. pleiades.online The predictive power of a QSAR model is assessed through various statistical parameters, such as the correlation coefficient (r). nih.gov A higher correlation coefficient indicates a better model. For instance, a QSAR model for flavonoid antioxidant activity showed a strong linear correlation with an r-value of 0.920. nih.gov
Table 2: Key Structural Features Influencing Flavonoid Activity in QSAR Models
| Structural Feature | Associated Activity | Reference |
| 5,6,7-trihydroxy substitution | DPPH radical scavenging | nih.gov |
| m,p-dihydroxyphenyl submolecule | Antioxidant activity in X/XO system | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov These simulations provide detailed information about the conformational flexibility and dynamics of molecules like this compound. nih.gov
MD simulations can reveal how the molecule changes its shape and how these changes affect its interactions with other molecules, such as water or biological targets. nih.gov For example, MD simulations of HIV-1 protease have shown that mutations can alter the flexibility of the enzyme's flaps, which can affect its ability to bind to inhibitors. nih.gov
The results of MD simulations can be used to understand the structural basis of a molecule's activity and to design new compounds with improved properties. mdpi.com By analyzing the trajectory of the simulation, researchers can identify stable conformations and key interactions that are important for the molecule's function. nih.gov
Table 3: Applications of Molecular Dynamics Simulations in Flavonoid Research
| System Studied | Key Findings | Reference |
| HIV-1 Protease (Wild-type vs. Mutant) | Mutant enzyme showed increased flap flexibility, potentially contributing to drug resistance. | nih.gov |
| Phenolic Resins | Simulation of curing process to predict material properties. | nih.gov |
| D3R Ligands | Identification of stable ligand-receptor conformations. | mdpi.com |
Mechanistic Studies of 2 ,5,6 ,7 Tetrahydroxyflavanone in Biological Systems in Vitro Models
Modulation of Cellular Signaling Pathways by 2',5,6',7-Tetrahydroxyflavanone
The biological effects of this compound are intrinsically linked to its ability to modulate intracellular signaling cascades that are often dysregulated in pathological conditions. nih.gov Current research is actively investigating its role in these pathways. biosynth.com
NF-κB Pathway Inhibition and Downstream Effects
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. nih.gov Dysregulation of this pathway is a hallmark of many inflammatory diseases and cancers. Flavonoids, as a class, are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade. nih.gov This inhibition typically occurs through the suppression of the phosphorylation of IκB-α and the p65 subunit of NF-κB, which prevents the translocation of NF-κB into the nucleus to activate pro-inflammatory gene expression. nih.gov
While direct studies on this compound are limited, research on other flavonols demonstrates significant inhibition of the NF-κB pathway in in vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov For instance, the flavonol fisetin (B1672732) has been shown to attenuate the phosphorylation of key components of the NF-κB pathway. nih.gov Given the structural similarities, it is plausible that this compound may exert similar inhibitory effects on the NF-κB pathway.
Table 1: Effects of Related Flavonols on NF-κB Pathway Components in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration | Target | Observed Effect | Reference |
| Fisetin | 20 μM | IκB-α Phosphorylation | Significant Reduction | nih.gov |
| Fisetin | 20 μM | p65 Phosphorylation | Significant Reduction | nih.gov |
| Fisetin | 20 μM | p65 Nuclear Translocation | Inhibition | nih.gov |
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as JNK, ERK, and p38, is another crucial signaling network that governs a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. nih.gov The inhibition of MAPK pathways is a recognized mechanism through which flavonoids exert their anti-inflammatory and chemopreventive effects. nih.gov
Studies on structurally similar flavonols have revealed significant inhibitory effects on the phosphorylation of JNK, ERK, and p38 in LPS-stimulated RAW 264.7 cells. nih.gov Fisetin, a tetrahydroxyflavone, has been specifically shown to inhibit the activation of p38 and JNK in TNF-α stimulated normal human epidermal keratinocytes. nih.gov This modulation of the MAPK pathway by related flavonoids suggests a potential mechanism for this compound.
Table 2: Modulation of MAPK Pathway Components by Related Flavonoids
| Compound | Cell Line | Stimulant | Target | Observed Effect | Reference |
| Fisetin | RAW 264.7 | LPS | JNK, ERK, p38 Phosphorylation | Significant Inhibition | nih.gov |
| Fisetin | Normal Human Epidermal Keratinocytes | TNF-α | p38 and JNK Activation | Significant Inhibition | nih.gov |
| Fisetin | Normal Human Epidermal Keratinocytes | TNF-α | ERK1/2 Activation | Enhanced Effect | nih.gov |
PI3K/Akt/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that regulates cell growth, survival, and metabolism. nih.gov Aberrant activation of this pathway is a frequent event in various cancers, making it a key target for therapeutic intervention. nih.govnih.gov Flavonoids have been identified as inhibitors of the PI3K/Akt/mTOR pathway, contributing to their anticancer properties. nih.gov
The flavone (B191248) fisetin has been demonstrated to inhibit the PI3K/Akt/mTOR pathway in normal human epidermal keratinocytes, where it dose- and time-dependently inhibited interleukin-22-induced proliferation and activation of this pathway. nih.gov This suggests that tetrahydroxyflavones, in general, may possess the ability to regulate this critical cell survival pathway.
Table 3: Regulation of the PI3K/Akt/mTOR Pathway by a Related Tetrahydroxyflavone
| Compound | Cell Line | Stimulant | Pathway Component | Observed Effect | Reference |
| Fisetin | Normal Human Epidermal Keratinocytes | Interleukin-22 | PI3K/Akt/mTOR | Inhibition of activation | nih.gov |
JAK2/STAT1/2 Pathway Suppression
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a pivotal role in immunity and inflammation. nih.govnih.gov Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers. nih.gov
While direct evidence for the effect of this compound on this pathway is not yet available, the broader class of polyphenolic compounds has been investigated for their modulatory effects. For instance, the inhibition of the JAK/STAT pathway has been shown to suppress the differentiation of pro-inflammatory Th1 and Th17 cells in vitro. nih.gov Given the established anti-inflammatory properties of flavonoids, it is conceivable that this compound could also interfere with JAK/STAT signaling, but further research is required to confirm this.
Influence on c-Fos/AP-1 Activation
The activator protein-1 (AP-1) is a transcription factor complex, often composed of proteins from the Jun and Fos families, that regulates gene expression in response to a variety of stimuli, including stress, growth factors, and cytokines. nih.govnih.gov AP-1 is involved in cellular processes such as proliferation, differentiation, and apoptosis. nih.gov
The interaction between flavonoids and the AP-1 pathway is an area of active research. While specific studies on this compound's influence on c-Fos/AP-1 activation are lacking, the general mechanisms of AP-1 regulation provide a framework for potential interactions. The activity of AP-1 is tightly controlled, and its modulation can have significant downstream effects on cellular function. researchgate.net
Interaction of this compound with Specific Enzymes
In addition to modulating signaling pathways, this compound can directly interact with and modulate the activity of specific enzymes. A notable finding is that (2S)-2',5,6',7-tetrahydroxyflavanone has been shown to prevent lipid peroxidation in rat liver, an effect mediated through the inhibition of ADP and NADPH. cymitquimica.com
Flavonoids, in general, are known to interact with a variety of enzymes, often leading to their inhibition. nih.gov These interactions are typically non-covalent and can affect digestive enzymes, as well as enzymes involved in metabolic and signaling pathways. nih.gov The structural characteristics of flavonoids, including the number and position of hydroxyl groups, play a crucial role in determining their enzyme-inhibitory activity.
Table 4: Known Enzymatic Interaction of this compound
| Compound | System | Target | Observed Effect | Reference |
| (2S)-2',5,6',7-Tetrahydroxyflavanone | Rat Liver | ADP and NADPH-induced lipid peroxidation | Prevention | cymitquimica.com |
Nitric Oxide Synthase (NOS) Inhibition (e.g., iNOS)
Studies have shown that certain flavonoids can inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, which is a key aspect of their anti-inflammatory action. nih.gov In lipopolysaccharide (LPS)-treated RAW 264.7 cells, the inhibitory activity of various flavone derivatives has been evaluated. It was found that A-ring 5,7-dihydroxyflavones with specific B-ring substitutions showed optimal activity. These compounds act as down-regulators of iNOS induction rather than direct inhibitors of the enzyme. nih.gov
For instance, compounds like 2',3',5,7-tetrahydroxyflavone and luteolin (B72000) (3',4',5,7-tetrahydroxyflavone) have demonstrated strong inhibition of NO production. nih.gov Similarly, other studies have reported that certain compounds can significantly reduce the mRNA and protein expression of iNOS in LPS-induced BV-2 microglial cells in a dose-dependent manner. researchgate.net The inhibition of iNOS is a critical mechanism in mediating the anti-inflammatory response. researchgate.net
| Compound | Cell Line | Treatment | Effect on iNOS | IC50 Value |
| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of NO production | 19.7 µM nih.gov |
| Luteolin (3',4',5,7-tetrahydroxyflavone) | RAW 264.7 | Lipopolysaccharide (LPS) | Inhibition of NO production | 17.1 µM nih.gov |
Lipoxygenase (LOX) Enzyme Inhibition (e.g., 5-hLOX, 15-sLOX)
Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The inhibition of LOX can reduce leukotriene production, leading to an anti-inflammatory effect. nih.gov Flavonoids have been investigated for their effects on lipoxygenase activity. For example, kaempferol (B1673270) has been identified as a potent inhibitor of lipoxygenase. researchgate.net The inhibitory activity of flavonoids against LOX is often associated with their antioxidant properties. researchgate.net
In studies involving human 5-lipoxygenase (5-hLOX) and soybean 15-lipoxygenase (15-sLOX), various extracts and isolated compounds from plants like Lithraea caustica have demonstrated inhibitory effects. frontiersin.org The anti-inflammatory properties of these compounds are attributed to their ability to inhibit these enzymes. frontiersin.org Furthermore, some trihydroxyflavones have been shown to inhibit the production of leukotriene B4 by 5-LOX in activated neutrophils, with 3,5,7-trihydroxyflavone acting as a dual inhibitor of both cyclooxygenase (COX) and 5-LOX pathways. nih.gov
| Compound/Extract | Enzyme | IC50 Value/Inhibition |
| Kaempferol | Lipoxygenase | 21.2 ± 2.03 (activity per µmole) researchgate.net |
| Diosmetin | Lipoxygenase | 1.17 ± 0.77 (activity per µmole) researchgate.net |
| Indoleacetic acid (IAA) | Lipoxygenase | 42.98 µM nih.gov |
| Indolebutyric acid (IBA) | Lipoxygenase | 17.82 µM nih.gov |
| 3,5,7-Trihydroxyflavone | 5-LOX, COX-1, COX-2 | Effective inhibitor nih.gov |
Cholinesterase (AChE, BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov
Several flavonoids and their derivatives have been evaluated for their inhibitory activity against cholinesterases. mdpi.comnih.gov For instance, quercetin (B1663063) has been reported to show significant inhibitory effects on AChE. mdpi.com Synthetic flavonoid derivatives from naringenin (B18129) have also demonstrated good inhibitory activities, with some compounds showing stronger effects than naringenin itself. nih.gov Molecular docking studies have revealed that interactions with key amino acid residues in the active site of AChE are crucial for the inhibitory activity of these compounds. nih.gov
| Compound | Enzyme | IC50 Value |
| Tiliroside | AChE | 23.5 µM mdpi.com |
| 3-Methoxyquercetin | AChE | 37.9 µM mdpi.com |
| Quercitrin | AChE | 66.9 µM mdpi.com |
| Quercetin | AChE | 19.8 µM mdpi.com |
| Compound 7 (from naringenin) | AChE | 13.0 ± 1.9 µM nih.gov |
| Compound 18 | BChE | 4.75 µM cm-uj.krakow.pl |
| Compound 50 | BChE | 2.53 µM cm-uj.krakow.pl |
Tyrosinase Inhibition
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis in plants and animals. nih.govnih.gov Inhibitors of this enzyme are of interest for applications in cosmetics for skin whitening and in the food industry to prevent browning. nih.govmdpi.com
Several flavonoids, particularly those with a 5,6,7-trihydroxyflavone structure, have been shown to be potent inhibitors of tyrosinase. nih.govnih.gov For example, baicalein, 6-hydroxyapigenin, and 6-hydroxykaempferol (B1588450) exhibit significant inhibitory effects on the L-DOPA oxidizing activity of mushroom tyrosinase. nih.gov The inhibitory potency can be influenced by the hydroxylation pattern of the flavonoid rings. nih.gov It's important to note that the purity of the tyrosinase enzyme used in assays can affect the determined IC50 values of inhibitors. mdpi.comcapes.gov.brnih.gov
| Compound | Substrate | IC50 Value/Inhibition |
| Baicalein (1) | L-DOPA | 273 µM nih.gov |
| 6-Hydroxyapigenin (6) | L-DOPA | 193 µM nih.gov |
| 6-Hydroxykaempferol (14) | L-DOPA | Highest activity among tested flavonoids nih.gov |
Topoisomerase I (Topo1) Interaction and Inhibition
Modulation of Antioxidant Enzyme Systems
In addition to direct enzyme inhibition, this compound and related flavonoids can modulate the body's own antioxidant defense systems. Flavonoids with free hydroxyl groups are known to scavenge free radicals through hydrogen donation. researchgate.net
Studies have shown that certain trihydroxyflavones are effective inhibitors of the oxidative burst in neutrophils and can scavenge various reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cell-free systems. nih.gov For instance, 5,6,7-trihydroxyflavones have demonstrated strong superoxide (B77818) dismutase (SOD)-like activity, which contributes to their ability to inhibit melanin biosynthesis. nih.gov The antioxidant activity is often dependent on the number and position of hydroxyl groups on the flavonoid structure. For example, 3',4',5,7-tetrahydroxyflavanone, with its 3',4'-dihydroxyl group in the B-ring, shows higher antioxidant activity than 4',5,7-trihydroxyflavanone. researchgate.net
| Compound | Assay | Result |
| 3',4',5,7-Tetrahydroxyflavanone | DPPH radical scavenging | SC50: 8.57 µg/mL; 83.11% inhibition researchgate.net |
| 4',5,7-Trihydroxyflavanone | DPPH radical scavenging | 31.85% inhibition researchgate.net |
| 5,6,7-Trihydroxyflavones (1, 6, 13, 14) | SOD-like activity | Strong activity with EC50s in the order of 10⁻⁵ M nih.gov |
Antioxidant Mechanisms of this compound
The antioxidant properties of flavonoids are a cornerstone of their therapeutic potential. For this compound, these mechanisms are believed to involve direct interaction with reactive molecules and modulation of cellular antioxidant systems.
Free Radical Scavenging Capabilities (e.g., DPPH, ESR studies)
The capacity of a compound to scavenge free radicals is a primary indicator of its antioxidant activity. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and Electron Spin Resonance (ESR) spectroscopy.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a sophisticated technique for the direct detection and characterization of free radicals. nih.goveprints-hosting.org ESR spectroscopy can be employed to study the interaction of antioxidants with short-lived radicals through a technique called spin trapping. nih.goveprints-hosting.org Although specific ESR studies on this compound are not prevalent in the literature, the methodology has been instrumental in elucidating the antioxidant mechanisms of other flavonoids. These studies help in identifying the specific radicals scavenged and the nature of the antioxidant-radical interaction. nih.gov
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Modulation
Beyond scavenging synthetic radicals, the ability of an antioxidant to modulate endogenous reactive oxygen species (ROS) and reactive nitrogen species (RNS) within a biological system is of paramount importance.
ROS, such as the superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are byproducts of normal cellular metabolism. ugm.ac.idtaylorandfrancis.com However, their overproduction can lead to oxidative stress and cellular damage. taylorandfrancis.comnih.gov Flavonoids can mitigate ROS levels through various mechanisms. A study on 3',4',7-trihydroxyflavone, a compound with a similar polyhydroxy-substituted structure, demonstrated its protective effect in neuronal cells against H₂O₂-induced oxidative stress. nih.gov The compound was found to reduce intracellular ROS levels, thereby preventing cell death. nih.gov It is plausible that this compound exerts similar protective effects by neutralizing ROS within cells. Polyphenols, in general, are known to play a dual role in modulating ROS, capable of both activating and inhibiting their production, which can be beneficial in protecting against oxidative stress. researchgate.net
RNS, such as nitric oxide (NO) and peroxynitrite (ONOO⁻), also play crucial roles in cellular signaling and pathophysiology. While NO is an important signaling molecule, its excessive production by inducible nitric oxide synthase (iNOS) can contribute to inflammation and cellular damage. nih.gov The inhibitory effect of flavonoids on NO production is a well-documented anti-inflammatory mechanism.
Cellular Oxidative Stress Response
In addition to direct scavenging, antioxidants can bolster the cell's own defense mechanisms against oxidative stress. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov
The Nrf2-ARE pathway is a major regulator of cellular defense against oxidative and electrophilic stress. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and detoxifying enzymes. nih.gov Studies on various polyphenols have shown that they can activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity. researchgate.netmdpi.com For example, red wine polyphenols have been shown to increase nuclear Nrf2 levels and upregulate the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase. mdpi.com While direct evidence for this compound is pending, its structural characteristics as a polyphenol suggest that it may also exert its antioxidant effects in part through the activation of the Nrf2 pathway.
Investigations into Anti-inflammatory Actions of this compound
The anti-inflammatory properties of this compound have been explored in in vitro models, particularly focusing on its ability to modulate the production of inflammatory mediators and the activity of macrophages.
Inhibition of Pro-inflammatory Mediator Production (e.g., NO, cytokines)
A hallmark of inflammation is the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
As previously mentioned, excessive NO production by iNOS is a key feature of inflammatory responses. A study on synthetic flavones revealed that compounds with a 5,7-dihydroxy A-ring and dihydroxy substitutions on the B-ring exhibit strong inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov Notably, 2',3',5,7-tetrahydroxyflavone demonstrated significant inhibition of NO production with an IC50 value of 19.7 µM, suggesting that the structurally similar this compound would also possess NO inhibitory activity. nih.gov This inhibition was attributed to the downregulation of iNOS induction rather than direct inhibition of the enzyme. nih.gov
The production of pro-inflammatory cytokines is another critical target for anti-inflammatory agents. Research on 2',5,6',7-tetrahydroxyflavanonol, a closely related compound, has shown its ability to significantly decrease the release of TNF-α and IL-6 from LPS-stimulated RAW264.7 cells in a dose-dependent manner. This effect is likely associated with the downregulation of Toll-like receptor 4 (TLR4) mRNA expression, a key receptor in the LPS signaling pathway. The inhibition of these key cytokines highlights the potential of this flavanone (B1672756) scaffold in mitigating inflammatory responses. nih.gov
Below is a data table summarizing the inhibitory effects of a related flavone on nitric oxide production.
| Compound | Cell Line | Stimulant | Inhibitory Effect | IC50 Value |
| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | LPS | Inhibition of Nitric Oxide Production | 19.7 µM nih.gov |
Macrophage Activation Studies
Macrophages are central players in the inflammatory process. Their activation by stimuli such as LPS leads to the release of a cascade of inflammatory mediators. nih.gov Therefore, modulating macrophage activation is a key strategy for controlling inflammation.
The murine macrophage cell line RAW 264.7 is a widely used in vitro model to study the inflammatory process. nih.gov Upon stimulation with LPS, these cells mimic the inflammatory response by producing significant amounts of NO and pro-inflammatory cytokines. nih.govnih.gov The investigation into 2',5,6',7-tetrahydroxyflavanonol demonstrated its direct interaction with LPS, neutralizing its activity and thereby reducing the activation of RAW264.7 cells. This was evidenced by the dose-dependent decrease in the secretion of TNF-α and IL-6. This suggests that this compound may interfere with the initial stages of macrophage activation by targeting the inflammatory stimulus itself.
The table below presents findings on the effect of a related flavanonol on pro-inflammatory cytokine release from macrophages.
| Compound | Cell Line | Stimulant | Effect | Mechanism of Action |
| 2',5,6',7-tetrahydroxyflavanonol | RAW264.7 | LPS | Down-regulated TNF-α and IL-6 release | Downregulation of LPS-induced TLR4 mRNA augmentation |
Molecular Mechanisms of Anticancer Effects in Cell Lines
In vitro studies have demonstrated that this compound, a flavonoid compound, can induce apoptosis, or programmed cell death, in various cancer cell lines. In human ovarian cancer cells, treatment with this flavanone has been shown to trigger apoptosis. nih.gov Similarly, a related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, has been observed to induce apoptosis in MKN28 gastric cancer cells. nih.govarchivesofmedicalscience.com Flow cytometry analysis revealed a significant increase in both early and late-stage apoptotic cells upon exposure to this compound. nih.govarchivesofmedicalscience.com For instance, at a concentration of 15 µM, the apoptotic cell percentage in MKN28 cells rose to 47.68%, a substantial increase from the 2.46% observed in control cells. nih.govarchivesofmedicalscience.com
The pro-apoptotic effects of similar flavonoids, such as 5,7-dihydroxyflavone, have been linked to the regulation of key apoptosis-related proteins. nih.gov These flavonoids can up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins including Bcl-2, Mcl-1, and Inhibitors of Apoptosis Proteins (IAPs). nih.gov This shift in the balance between pro- and anti-apoptotic proteins ultimately facilitates the process of apoptosis. nih.gov
Table 1: Effect of a Related Flavonoid on Apoptosis in MKN28 Gastric Cancer Cells
| Concentration (µM) | Apoptotic Cell Percentage (%) |
|---|---|
| 0 (Control) | 2.46 |
| 15 | 47.68 |
Data derived from studies on 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone. nih.govarchivesofmedicalscience.com
This compound and its derivatives have been shown to inhibit the proliferation and reduce the viability of cancer cells. For example, 5,7,2',6'-Tetrahydroxyflavone has been identified as an active ingredient that inhibits the progression of ovarian cancer. nih.gov Studies on a similar compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, demonstrated a significant reduction in the proliferation of MKN28 and MKN45 gastric cancer cells, while not affecting the viability of normal gastric GES-1 cells. nih.gov This suggests a degree of selectivity for cancer cells. The inhibition of proliferation is a key aspect of the anti-cancer effects of these compounds. nih.govnih.gov
The anticancer activities of this compound are associated with the modulation of specific gene expression. In ovarian cancer cells, 5,7,2',6'-Tetrahydroxyflavone has been found to down-regulate the expression of Actin Beta (ACTB) and Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1). nih.gov Both ACTB and HSP90AA1 are highly expressed in ovarian cancer cells. nih.gov HSP90AA1, in particular, is a molecular chaperone involved in the stability and function of numerous client proteins that are critical for tumor cell proliferation, survival, and metastasis. nih.gov The expression of the HSP90AA1 gene is regulated by various transcription factors, including the heat shock factor 1 (HSF1). nih.gov
The molecular mechanisms of this compound also involve the modulation of microRNA (miRNA) pathways. In the context of ovarian cancer, 5,7,2',6'-Tetrahydroxyflavone has been shown to exert its effects through the hsa-miR-495-3p-ACTB/HSP90AA1 pathway. nih.gov The expression of hsa-miR-495-3p, a key miRNA, is often lacking in ovarian cancer cells. nih.gov This flavanone was found to up-regulate hsa-miR-495-3p, which in turn targets and reduces the expression of ACTB and HSP90AA1. nih.gov The anti-cancer effects of hsa-miR-495-3p have been reported in various cancers, where it acts as a tumor suppressor. nih.gov
A related compound, 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone, was found to promote the expression of miR-145 in gastric cancer cells. nih.gov Upregulation of miR-145 is known to inhibit cancer cell proliferation and induce cell cycle arrest. nih.gov
Table 2: miRNA Pathway Involvement of Tetrahydroxyflavanone Analogs
| Compound | Cancer Type | miRNA Modulated | Target Genes | Effect |
|---|---|---|---|---|
| 5,7,2',6'-Tetrahydroxyflavone | Ovarian Cancer | hsa-miR-495-3p | ACTB, HSP90AA1 | Inhibition of cancer progression nih.gov |
| 5,7,2',5'-tetrahydroxy-8,6-dimethoxyflavone | Gastric Cancer | miR-145 | PI3K/AKT pathway | Inhibition of proliferation, induction of apoptosis nih.gov |
Antiviral Mechanisms of this compound
The reverse transcriptase (RT) of Human Immunodeficiency Virus 1 (HIV-1) is a critical enzyme for viral replication and possesses both DNA polymerase and ribonuclease H (RNase H) activities. mdpi.comnih.gov The RNase H domain is responsible for degrading the RNA strand of the RNA/DNA hybrid intermediate during reverse transcription. mdpi.commdpi.com This enzymatic activity is essential for the virus, making it a promising target for antiviral drugs. mdpi.comnih.gov While no approved drugs currently target the RNase H activity of HIV-1 RT, it remains an area of active research. mdpi.comresearchgate.net Although direct studies on this compound's effect on HIV-1 RNase H were not found, other flavonoid derivatives have been investigated as potential inhibitors of this enzyme, suggesting a possible area for future research into the antiviral properties of this specific compound.
Interaction with Viral Glycoproteins (e.g., Chikungunya Virus Envelope Glycoprotein)
A comprehensive review of available scientific literature did not yield specific studies on the direct interaction of this compound with viral glycoproteins, including the envelope glycoprotein (B1211001) of the Chikungunya virus. While flavonoids, as a broad class of compounds, have been investigated for their antiviral properties, research focusing specifically on the molecular interactions between this compound and viral surface proteins is not presently available in published research.
Other Reported Biological Activities and Their Molecular Basis
Beyond specific mechanistic pathways, this compound has been noted for several other biological activities in in vitro models. These activities are primarily linked to its antioxidant and potential anti-inflammatory and antimicrobial properties.
Antioxidant Activity:
The most prominently reported biological activity of this compound is its significant antioxidant capacity. biosynth.com This activity is attributed to its molecular structure, which allows it to counteract oxidative stress through multiple mechanisms. The presence of multiple hydroxyl groups on the flavanone backbone is key to its ability to scavenge free radicals and chelate metal ions. biosynth.com
One specific study noted that the (2S)-enantiomer of this compound demonstrated the ability to prevent lipid peroxidation in rat liver models through the inhibition of ADP and NADPH. cymitquimica.com
| Reported Antioxidant Mechanism | Description | Supporting Evidence |
| Free Radical Scavenging | Direct interaction with and neutralization of reactive oxygen species (ROS). | The chemical structure with multiple hydroxyl groups facilitates the donation of hydrogen atoms to stabilize free radicals. biosynth.com |
| Metal Ion Chelation | Binding to metal ions that can catalyze oxidative reactions. | The flavonoid structure allows for the formation of complexes with metal ions, preventing them from participating in Fenton-like reactions. biosynth.com |
| Inhibition of Lipid Peroxidation | Prevention of oxidative degradation of lipids in cell membranes. | (2S)-2',5,6',7-tetrahydroxyflavanone was found to inhibit ADP and NADPH-induced lipid peroxidation in rat liver preparations. cymitquimica.com |
Anti-inflammatory and Antimicrobial Activities:
Structure Activity Relationship Sar and Structural Optimization of 2 ,5,6 ,7 Tetrahydroxyflavanone
Impact of Hydroxyl Group Positions on Biological Activity
The number and location of hydroxyl (-OH) groups on the flavanone (B1672756) skeleton are critical determinants of its biological effects. The hydroxylation pattern on both the A and B rings of 2',5,6',7-Tetrahydroxyflavanone dictates its interaction with biological targets.
Significance of A-ring and B-ring Hydroxylation Patterns
Flavonoids consist of two aromatic rings (A and B) linked by a three-carbon C-ring. nih.gov The biological properties of flavonoids are significantly influenced by the hydroxylation patterns of these rings. nih.govresearchgate.net In this compound, the A-ring is substituted with hydroxyl groups at positions 5, 6, and 7, while the B-ring has a single hydroxyl group at the 2' position.
The dense hydroxylation of the A-ring at positions 5, 6, and 7 is a notable feature. Generally, the 5,7-dihydroxylation pattern on the A-ring is common and considered important for the activity of many flavonoids. mdpi.com The additional hydroxyl group at the C-6 position can further enhance certain biological activities by increasing the molecule's polarity and potential for hydrogen bonding.
The B-ring's hydroxylation is also crucial. The position and number of hydroxyl groups on the B-ring can significantly affect activities such as antioxidant capacity and enzyme inhibition. nih.gov While many biologically active flavonoids possess hydroxyl groups at the 3' and 4' positions of the B-ring, the 2'-hydroxy substitution in this compound provides a distinct structural motif that influences its biological profile. Further hydroxylation of the B-ring is typically carried out by specific enzymes like flavonoid 3'-hydroxylase (F3'H). researchgate.net The presence of a hydroxyl group on the B-ring of a flavanone scaffold has been shown to increase its inhibitory effect on certain enzymes. mdpi.com
Role of Catechol Moiety in Activity Enhancement
A catechol moiety, which is a 1,2-dihydroxybenzene structure, is a key feature in many active flavonoids, often located on the B-ring (i.e., 3',4'-dihydroxy substitution). This feature is known to be important for various biological activities, including antioxidant and anti-inflammatory effects, and can act as an elicitor for the production of other bioactive compounds. nih.gov The catechol group has been identified as a significant fragment in molecules that inhibit amyloid formation. nih.gov
Stereochemical Influences on Biological Activity of this compound
The flavanone structure contains a chiral center at the C-2 position of the C-ring. Consequently, flavanones can exist as two different stereoisomers, (2R) and (2S). The stereochemistry of natural products, which are often biosynthesized in an enantiomerically pure form, can have a profound impact on their biological activity. nih.gov
The spatial orientation of the B-ring relative to the A-ring is determined by the configuration at C-2. This orientation can significantly affect how the molecule binds to enzymes and receptors. Studies on other flavanols have demonstrated that different stereoisomers can have vastly different absorption, metabolism, and biological effects. researchgate.net For instance, (-)-epicatechin (B1671481) was identified as the specific stereoisomer responsible for a significant arterial dilation response. researchgate.net
While specific studies on the stereoisomers of this compound are not widely available, it is a well-established principle in medicinal chemistry that the stereochemical configuration is a critical factor for biological recognition and activity. nih.gov Therefore, the (2R) and (2S) enantiomers of this compound are expected to exhibit different biological activities. The natural form of a related compound, (2S)-5,7,3',5'-Tetrahydroxyflavanone, has been isolated from natural sources, indicating that stereochemistry is a defined feature of these molecules. invivochem.com
Effects of Chemical Modifications on this compound Bioactivity
Modifying the core structure of this compound through chemical reactions such as methylation, glycosylation, or the addition of other substituents can dramatically alter its biological properties.
Methylation and Glycosylation Effects
Methylation , the addition of a methyl group (-CH3) to a hydroxyl group to form a methoxy (B1213986) (-OCH3) group, can have significant effects on a flavonoid's bioactivity. It reduces the molecule's polarity and its ability to donate hydrogen bonds. In some cases, free hydroxyl groups on both the A and B rings are crucial for certain biological activities, such as enzyme inhibition. mdpi.com Therefore, methylating one or more of the four hydroxyl groups in this compound would likely decrease its activity in assays where hydrogen bonding is important. However, methylation can also increase a molecule's metabolic stability and ability to cross cell membranes, which could potentially enhance its activity in a cellular context.
Glycosylation , the attachment of a sugar moiety to the flavonoid structure, typically at a hydroxyl group, forms a glycoside. This modification significantly increases the water solubility of the compound. Glycosylation can also influence how the molecule is absorbed, metabolized, and distributed throughout the body. nih.gov The addition of a glycan can affect protein folding and secretion and can mediate interactions with specific lectins (sugar-binding proteins). nih.gov Glycosylation of this compound would likely alter its pharmacokinetic profile and could either enhance or diminish its intrinsic biological activity depending on the specific target and the nature of the attached sugar.
Introduction of Alkyl or Other Substituents
The introduction of alkyl groups or other functional groups onto the flavanone skeleton is a common strategy in medicinal chemistry to optimize biological activity. Adding alkyl chains affects the lipophilicity (fat-solubility) of the molecule. Increasing lipophilicity can enhance a compound's ability to permeate cell membranes and interact with hydrophobic pockets in proteins. However, excessive lipophilicity can lead to poor solubility and non-specific binding.
The specific placement of these substituents is critical. Adding them to the A-ring, B-ring, or C-ring would result in different analogues with potentially novel or improved biological activities. The structure-activity relationships for such modifications would need to be determined experimentally to understand how changes in size, shape, and electronic properties of the substituents affect the compound's interaction with its biological targets.
Table of Structure-Activity Relationship Insights
| Structural Feature / Modification | General Impact on Bioactivity | Relevance to this compound |
|---|---|---|
| A-Ring Hydroxylation (5,6,7-OH) | Increases polarity and potential for hydrogen bonding. The 5,7-OH pattern is often key for activity. mdpi.com | The dense 5,6,7-hydroxylation is a defining feature likely crucial for its biological interactions. |
| B-Ring Hydroxylation (2'-OH) | Position and number of -OH groups influence antioxidant and enzyme-inhibiting activities. nih.govmdpi.com | The 2'-OH group provides a unique structural motif compared to more common 3',4'-dihydroxylated flavonoids. |
| Stereochemistry at C-2 | Affects binding to biological targets; different enantiomers ((2R) vs. (2S)) can have different activities. nih.govresearchgate.net | The (2R) and (2S) forms of this flavanone are expected to have distinct biological profiles. |
| Methylation of -OH groups | Decreases polarity and hydrogen bonding ability; can increase membrane permeability and metabolic stability. mdpi.com | Methylating the hydroxyl groups would likely alter its target-binding and pharmacokinetic properties. |
| Glycosylation of -OH groups | Increases water solubility; alters pharmacokinetics and can mediate specific protein interactions. nih.govnih.gov | Attaching a sugar moiety would significantly change its solubility and how it is processed in the body. |
| Alkylation/Other Substituents | Modifies lipophilicity and steric properties, which can affect membrane permeability and target binding. | Introducing new functional groups could be a strategy to modulate its biological activity. |
Comparative SAR Studies with Related Flavanones and Flavones
The biological activities of flavonoids are intrinsically linked to their substitution patterns, particularly the number and position of hydroxyl and methoxyl groups on their A and B rings. hilarispublisher.com While direct and extensive SAR studies on this compound are limited, a comparative analysis with structurally related flavanones and flavones offers significant insights into the probable contribution of its specific hydroxylation pattern to its bioactivity.
Key structural features that generally govern the activity of flavonoids include:
Hydroxylation of the B-ring: The presence of an ortho-dihydroxy (catechol) group in the B-ring, such as at the 3' and 4' positions, is a significant determinant of high antioxidant capacity. nih.gov
Hydroxylation of the A-ring: Hydroxyl groups at positions 5 and 7 of the A-ring are known to be crucial for antioxidant activity. mdpi.com
The C2-C3 double bond: A double bond between C2 and C3 in conjugation with a 4-oxo group in the C-ring enhances radical scavenging capacity. hilarispublisher.com The absence of this double bond in flavanones compared to flavones can influence their biological profiles.
The 3-hydroxyl group: The presence of a hydroxyl group at the 3-position, in conjunction with the C2-C3 double bond, also increases radical scavenging activity. hilarispublisher.com
Methoxylation: The substitution of hydroxyl groups with methoxyl groups can alter the redox potential and, consequently, the radical scavenging capacity of flavonoids. hilarispublisher.com In some cases, methoxylation can enhance anti-inflammatory activity. mdpi.com
In the context of this compound, its distinctive 2',6'-dihydroxylation on the B-ring sets it apart from more commonly studied flavanones with 3',4' or 4' hydroxylation patterns. This specific arrangement likely influences its metal-chelating properties and its ability to participate in hydrogen bonding, which are key mechanisms for its antioxidant activity.
The 5,7-dihydroxylation on the A-ring is a common feature among bioactive flavonoids and is known to contribute significantly to their antioxidant and anti-inflammatory effects. The additional hydroxyl group at the 6' position on the B-ring further increases the molecule's polarity and potential for hydrogen bonding interactions with biological targets.
For instance, studies on various flavonoids have demonstrated that increasing the degree of hydroxylation generally enhances antioxidant activity. hilarispublisher.com Therefore, the four hydroxyl groups of this compound suggest a potent antioxidant potential.
A comparative analysis of the antimicrobial activity of 5,7-dihydroxyflavanone (B1678386) derivatives has shown that the introduction of halogenated substituents on the B-ring can lead to significant antibacterial activity, even against Gram-negative bacteria. nih.govnih.gov This suggests that while the hydroxyl groups of this compound are important, modifications at other positions could introduce new or enhanced biological activities.
The table below presents a comparative overview of the structural features of this compound and related flavonoids, along with their observed biological activities.
| Compound Name | Key Structural Features | Known/Inferred Biological Activities |
| This compound | 5,7-OH on A-ring; 2',6'-OH on B-ring | Antioxidant, Anti-inflammatory (inferred) |
| Pinocembrin (5,7-dihydroxyflavanone) | 5,7-OH on A-ring; unsubstituted B-ring | Antimicrobial, Anti-inflammatory, Antioxidant nih.gov |
| Naringenin (B18129) (4',5,7-trihydroxyflavanone) | 5,7-OH on A-ring; 4'-OH on B-ring | Antioxidant, Anti-inflammatory |
| Eriodictyol (3',4',5,7-tetrahydroxyflavanone) | 5,7-OH on A-ring; 3',4'-OH (catechol) on B-ring | Potent Antioxidant |
| Taxifolin (3,3',4',5,7-pentahydroxyflavanone) | 3,5,7-OH on A-ring; 3',4'-OH (catechol) on B-ring | High Antioxidant Capacity nih.gov |
| Luteolin (B72000) (a flavone) | 5,7,3',4'-OH; C2-C3 double bond | Strong Antioxidant and Anti-inflammatory |
This comparative data underscores the importance of the number and placement of hydroxyl groups in determining the biological activities of flavanones. The unique 2',6'-dihydroxylation pattern of this compound suggests a distinct pharmacological profile that warrants further investigation.
Rational Design of Enhanced this compound Analogs
Based on the established SAR principles from related flavonoids, a rational design approach can be employed to create novel analogs of this compound with potentially enhanced or more specific biological activities. nih.gov The goal of such a design process would be to modify the parent structure to optimize its interactions with biological targets, improve its pharmacokinetic properties, or introduce new functionalities.
Several strategies can be proposed for the structural optimization of this compound:
Modification of B-ring substituents: Introducing electron-withdrawing or electron-donating groups to the B-ring could modulate the antioxidant potential. For example, adding a hydroxyl group at the 4' position to create a 2',4',6'-trihydroxylated B-ring could enhance its radical scavenging ability. Conversely, strategic methoxylation of one or more hydroxyl groups on the B-ring might improve cell membrane permeability and lead to enhanced anti-inflammatory or neuroprotective effects. mdpi.com
Introduction of Halogens: As demonstrated with 5,7-dihydroxyflavanone derivatives, the introduction of chlorine or fluorine atoms to the B-ring can confer potent antimicrobial properties. nih.govnih.gov Creating halogenated analogs of this compound could be a promising avenue for developing new antibacterial agents.
Glycosylation: Attaching sugar moieties to the hydroxyl groups can increase water solubility and alter the bioavailability and targeting of the compound. A glycoside at the 7-OH position is a common modification in natural flavonoids.
Synthesis of C-ring analogs: While more synthetically challenging, modifications to the C-ring, such as the introduction of a 3-hydroxyl group to mimic the structure of a flavanonol like taxifolin, could significantly impact the antioxidant capacity. nih.gov
The following table outlines some hypothetical analogs of this compound designed based on these rational approaches and their predicted enhanced activities.
| Proposed Analog | Structural Modification | Predicted Enhancement of Activity |
| 4'-Hydroxy-2',5,6',7-tetrahydroxyflavanone | Addition of a hydroxyl group at the 4' position of the B-ring. | Increased antioxidant activity due to the presence of an additional hydroxyl group. |
| 7-O-Methyl-2',5,6'-trihydroxyflavanone | Methoxylation of the 7-hydroxyl group on the A-ring. | Potentially enhanced anti-inflammatory or neuroprotective activity and improved bioavailability. |
| 4'-Chloro-2',5,6',7-tetrahydroxyflavanone | Introduction of a chlorine atom at the 4' position of the B-ring. | Potential for potent antimicrobial activity, particularly against bacteria. |
| This compound-7-O-glucoside | Glycosylation at the 7-hydroxyl group. | Increased water solubility and modified pharmacokinetic profile. |
| 3,2',5,6',7-Pentahydroxyflavanone | Introduction of a hydroxyl group at the 3-position of the C-ring. | Potentially enhanced antioxidant capacity, similar to flavanonols. |
These proposed analogs represent a starting point for the development of new therapeutic agents based on the this compound scaffold. The synthesis and subsequent biological evaluation of these and other derivatives are necessary to validate these hypotheses and to fully elucidate the SAR of this unique flavanone.
In Vivo Investigations of 2 ,5,6 ,7 Tetrahydroxyflavanone in Animal Models Mechanistic Focus
Studies on Oxidative Stress Reduction in Animal Systems
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net
In the context of 2',5,6',7-Tetrahydroxyflavanone, its significant antioxidant activity has been noted. biosynth.com This property makes it a compound of interest for research into diseases where oxidative stress plays a pivotal role, such as neurodegenerative and cardiovascular disorders. researchgate.netbiosynth.com One specific in vivo finding indicates that (2S)-2',5,6',7-tetrahydroxyflavanone can prevent lipid peroxidation in the livers of rats. This protective mechanism is reportedly mediated through the inhibition of ADP and NADPH. cymitquimica.com Lipid peroxidation is a key indicator of oxidative damage, and its prevention suggests a direct antioxidant effect of the compound within a biological system.
While the broader class of flavonoids has been extensively studied for their ability to mitigate oxidative stress in various animal models nih.gov, detailed in vivo mechanistic studies specifically on this compound remain limited. The available information, however, points towards its potential as a potent antioxidant.
Assessment of Anti-inflammatory Modulations in Disease Models
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation can contribute to the pathology of numerous diseases. Flavonoids have been widely investigated for their anti-inflammatory properties. biosynth.comfrontiersin.org
For this compound, its anti-inflammatory properties have been recognized, broadening its potential therapeutic applications. biosynth.com However, specific in vivo studies detailing its modulatory effects on inflammatory pathways in animal disease models are not extensively documented in publicly available literature. Research on other flavanones has demonstrated mechanisms such as the inhibition of pro-inflammatory cytokines and enzymes. frontiersin.orgnih.gov For instance, studies on other hydroxy- and methoxy-substituted flavones have shown a reduction in leukocyte migration and levels of pro-inflammatory cytokines like TNF-α and IL-1β, alongside an increase in the anti-inflammatory cytokine IL-10 in mouse models of inflammation. nih.gov While these findings on related compounds are promising, direct evidence from in vivo studies on this compound is necessary to elucidate its specific anti-inflammatory mechanisms.
Neuroprotective Mechanisms in Preclinical Animal Models
The potential of flavonoids to protect against neurodegenerative diseases is an active area of research. nih.gov These compounds can exert their effects through various mechanisms, including antioxidant and anti-inflammatory actions within the central nervous system. biocrick.com
While this compound is considered a candidate for research in neurodegenerative diseases due to its antioxidant properties biosynth.com, specific preclinical animal studies focusing on its neuroprotective mechanisms are scarce. However, research on structurally similar flavanones provides some insights into potential pathways. For example, a study on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone in a mouse model of neurodegeneration showed significant improvement in behavioral performance. The underlying mechanisms included the regulation of the glutathione (B108866) (GSH/GSSG) ratio, inhibition of activator protein-1 (AP-1), and upregulation of brain-derived neurotrophic factor (BDNF) and phosphorylation of cAMP-response element-binding protein (CREB) in the hippocampus. nih.gov These findings suggest that related flavanones can cross the blood-brain barrier and exert protective effects through multiple pathways, though further investigation is required to determine if this compound acts via similar mechanisms.
Impact on Metabolic Pathways and Enzyme Activities in Vivo
Flavonoids are known to interact with various enzymes and metabolic pathways, which contributes to their biological effects. nih.gov
For this compound, a key in vivo finding is its ability to prevent lipid peroxidation in rat liver through the inhibition of ADP and NADPH. cymitquimica.com This points to a direct interaction with enzymes involved in cellular respiration and redox balance. The inhibition of NADPH-dependent processes can have significant implications for various metabolic pathways that rely on this cofactor. However, a comprehensive in vivo analysis of the broader impact of this compound on other metabolic pathways and enzyme activities is not yet available in the scientific literature. Studies on other flavonoids have shown interactions with enzymes such as xanthine (B1682287) oxidase and those involved in the metabolism of other xenobiotics. chemfaces.com
Pharmacokinetic and Metabolic Fate of this compound in Animal Models
The therapeutic efficacy of a compound is highly dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution Studies
Currently, there is a lack of specific published studies detailing the absorption and distribution of this compound in animal models. Pharmacokinetic studies of other flavonoids, such as fisetin (B1672732) and 7,8-dihydroxyflavone (B1666355), have been conducted in rats and mice. nih.govacs.orgfrontiersin.org These studies typically show rapid absorption after oral administration, with the ability to penetrate the blood-brain barrier. frontiersin.org The distribution to various tissues is also a critical factor that influences the compound's site of action. For instance, studies on 7,8-dihydroxyflavone in neonatal mice with brain injury showed rapid distribution to the brain. frontiersin.org
Biotransformation and Metabolite Identification
The biotransformation of flavonoids in the body can significantly alter their biological activity. Metabolism often involves glucuronidation and sulfation, which can affect their bioavailability and excretion. nih.govacs.org
To date, specific studies identifying the metabolites and biotransformation pathways of this compound in animal models have not been reported in the available literature. Research on other flavones, such as fisetin, in rats has shown that the parent compound is often transiently present in the serum, with sulfate (B86663) and glucuronide conjugates being the predominant forms. nih.govacs.org The identification of metabolites is crucial as they may also possess biological activity. For example, the metabolism of some phthalimides in rats has led to the identification of novel sulfonic acid conjugates. nih.govnih.gov Future research is needed to characterize the metabolic fate of this compound to fully understand its in vivo effects.
Interactions of 2 ,5,6 ,7 Tetrahydroxyflavanone with Cellular Components and Macromolecules
Protein Binding and Ligand-Receptor Interactions
The biological effects of flavonoids are often initiated by their binding to proteins, including enzymes, transcription factors, and receptors, thereby modulating their activity.
Binding to Specific Enzyme Active Sites
Direct evidence indicates that (2S)-2',5,6',7-tetrahydroxyflavanone can prevent lipid peroxidation in rat liver through the inhibition of ADP and NADPH. This suggests an interaction with enzymes where these molecules act as cofactors.
While specific binding studies of 2',5,6',7-Tetrahydroxyflavanone to other enzyme active sites are not widely documented, research on related flavonoids provides a model for its potential interactions. Flavonoids are known to inhibit various enzymes, and this inhibition is highly dependent on their structure, particularly the hydroxylation pattern. For instance, molecular docking studies have been used to explore the binding of flavonoids to the active site of enzymes like Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in various cellular processes. mdpi.comtandfonline.cominformaticsjournals.co.inresearchgate.net These computational models show that flavonoids can fit into the ATP-binding site of GSK-3β, with specific amino acid residues like Valine 135 being crucial for the interaction. informaticsjournals.co.in
| Compound/Class | Enzyme Target | Key Findings |
| (2S)-2',5,6',7-Tetrahydroxyflavanone | Enzymes involved in lipid peroxidation | Prevents lipid peroxidation in rat liver via ADP and NADPH inhibition. |
| Flavonoid Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | Docking studies show binding to the ATP-binding site, with key interactions with residues like Valine 135. mdpi.cominformaticsjournals.co.in |
| Fisetin (B1672732) (a tetrahydroxyflavone) | Glycogen Synthase Kinase-3β (GSK-3β) | Molecular docking predicted a strong binding affinity with a docking score of -9.44 kcal/mol. tandfonline.com |
Interactions with Transcription Factors and Signaling Proteins
The modulation of signaling pathways is a key mechanism of flavonoid action. This often involves direct or indirect interactions with transcription factors and signaling proteins. While direct studies on this compound are scarce, research on its isomers and other flavonoids highlights several key pathways they can influence.
One of the most studied pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov Flavones can activate Nrf2, leading to the transcription of antioxidant and cytoprotective genes. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov This activation can occur through various mechanisms, including the dissociation of Nrf2 from its inhibitor Keap1. nih.govresearchgate.net
Another critical transcription factor modulated by flavonoids is Nuclear Factor kappa-B (NF-κB) , which plays a central role in inflammation. mdpi.comfrontiersin.org The flavonoid luteolin (B72000) (5,7,3',4'-tetrahydroxyflavone), for example, has been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. mdpi.comfrontiersin.orgnih.gov In some contexts, however, the blockade of NF-κB by luteolin can aggravate certain types of colitis, highlighting the complexity of its effects. plos.org
Flavonoids also interact with key signaling proteins like receptor tyrosine kinases. For instance, luteolin and another related tetrahydroxyflavone, fisetin, have been shown to interact with the Epidermal Growth Factor Receptor (EGFR) . nih.govnih.govfrontiersin.org Luteolin was found to have a high binding affinity for the EGFR binding pocket in computational studies, suggesting its potential to inhibit EGFR signaling, which is often dysregulated in cancer. nih.govnih.gov Fisetin has also been shown to interfere with signaling pathways downstream of EGFR. nih.gov
Furthermore, the isomer 3',4',7,8-tetrahydroxyflavone has been identified as a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4), a protein that regulates gene transcription by binding to acetylated histones. nih.govnih.govresearchgate.net This interaction is highly specific to the second bromodomain (BD2) of BRD4. nih.govnih.govresearchgate.net
| Compound/Isomer | Target Transcription Factor/Signaling Protein | Observed Interaction/Effect |
| Flavones (general) | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activation of Nrf2 pathway, leading to antioxidant gene expression. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov |
| Luteolin (5,7,3',4'-tetrahydroxyflavone) | Nuclear Factor kappa-B (NF-κB) | Inhibition of NF-κB activation and subsequent reduction of pro-inflammatory cytokines. mdpi.comfrontiersin.orgnih.gov |
| Luteolin (5,7,3',4'-tetrahydroxyflavone) | Epidermal Growth Factor Receptor (EGFR) | High binding affinity to the EGFR binding pocket in docking studies. nih.govnih.gov |
| Fisetin (3,7,3',4'-tetrahydroxyflavone) | Epidermal Growth Factor Receptor (EGFR) | Interferes with EGFR signaling pathways. nih.gov |
| 3',4',7,8-tetrahydroxyflavone | Bromodomain-containing protein 4 (BRD4) | Potent and selective inhibitor of the BRD4-BD2 domain (IC₅₀ = 204 nM). nih.govnih.govresearchgate.net |
Binding to Nuclear Receptors
Nuclear receptors are a class of transcription factors that are activated by ligands, including hormones and dietary compounds. Several flavonoids have been identified as ligands for nuclear receptors. A study investigating the interaction of various hydroxyflavones with the orphan nuclear receptor 4A1 (NR4A1) found that tetrahydroxyflavones were among the compounds that could bind to its ligand-binding domain (LBD). nih.gov For example, 5,7,3′,4′-tetrahydroxyflavone (luteolin) was shown to bind to NR4A1, and molecular modeling suggested favorable interactions within the ligand-binding pocket. nih.gov The binding affinities (KD values) of different hydroxyflavones to NR4A1 were found to be highly variable, depending on the number and position of the hydroxyl groups. nih.gov
| Compound/Isomer | Nuclear Receptor Target | Binding Affinity (KD) / Docking Score |
| 5,7,3′,4′-Tetrahydroxyflavone (Luteolin) | NR4A1 | Docking Score: -5.1 (to site TMY301) nih.gov |
| Kaempferol (B1673270) (3,5,7,4'-tetrahydroxyflavone) | NR4A1 | Binds to the ligand-binding domain. nih.gov |
| Hydroxyflavones (general) | NR4A1 | KD values range from 0.36 µM to 45.8 µM depending on the specific structure. nih.gov |
Nucleic Acid Interactions (e.g., DNA, RNA, microRNA)
The interaction of flavonoids with nucleic acids is a significant area of research, as it can explain some of their anticancer and antiviral properties. nih.govactahort.orgifo.lviv.ua Flavonoids can bind to DNA and RNA through several non-covalent mechanisms, including intercalation between the base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. nih.govbiointerfaceresearch.com
Studies on flavonoids like quercetin (B1663063) and kaempferol have shown that they can intercalate into both DNA and tRNA duplexes. nih.govactahort.org The stability of these interactions, represented by binding constants (K), varies depending on the flavonoid structure and the type of nucleic acid. nih.govactahort.org For instance, at low concentrations, flavonoids can stabilize the DNA helix, while at higher concentrations, they may cause the helix to open. nih.govactahort.org Some flavonoids can even induce conformational changes in DNA, such as a partial transition from the B-form to the A-form. nih.govactahort.org
Computational docking studies have further elucidated these interactions, showing that the planar structure of flavonoids is crucial for DNA intercalation and that hydrogen bonds play a key role in groove binding. biointerfaceresearch.com While there is no specific data on the interaction of this compound with nucleic acids, the general principles derived from other flavonoids suggest that it likely has the potential to bind to DNA and RNA.
| Flavonoid | Nucleic Acid | Binding Constant (K) | Binding Mode |
| Quercetin | DNA | 7.25 (± 0.65) x 10⁴ M⁻¹ nih.gov | Intercalation and external binding nih.gov |
| Kaempferol | DNA | 3.60 (± 0.33) x 10⁴ M⁻¹ nih.gov | Intercalation and external binding nih.gov |
| Quercetin | tRNA | 4.80 (± 0.50) x 10⁴ M⁻¹ nih.gov | Intercalation and external binding nih.gov |
| Kaempferol | tRNA | 4.65 (± 0.45) x 10⁴ M⁻¹ nih.gov | Intercalation and external binding nih.gov |
Membrane Interactions and Permeability Studies
The ability of a compound to cross cell membranes is fundamental to its biological activity. In vitro models, such as the Caco-2 cell monolayer, are widely used to predict the intestinal permeability of compounds like flavonoids. nih.govnih.govresearchgate.netresearchgate.netcapes.gov.br These studies have shown that the permeability of flavonoids is influenced by their chemical structure, including their lipophilicity and the number and position of hydroxyl groups. nih.govresearchgate.net
Generally, flavanones and isoflavones tend to have higher permeability across Caco-2 cell monolayers compared to flavonols. researchgate.net Most flavonoids appear to cross the membrane via passive diffusion, as indicated by similar permeability coefficients in both directions (apical to basolateral and basolateral to apical). nih.govnih.gov However, for some flavonoids, including luteolin, evidence suggests the involvement of active efflux mechanisms, where the compound is pumped out of the cell. nih.govresearchgate.net The degree of cellular accumulation of flavonoids does not always correlate well with their permeability. nih.govresearchgate.net Although specific permeability data for this compound is not available, these general findings for flavonoids provide a framework for predicting its likely behavior.
| Flavonoid Class/Compound | Permeability Model | Key Findings on Permeability |
| Flavonoids (general) | Caco-2 cell monolayer | Permeability is largely driven by passive diffusion and is influenced by the compound's structure and lipophilicity. nih.govnih.govresearchgate.net |
| Flavanones & Isoflavones | Caco-2 cell monolayer | Generally exhibit higher permeability compared to other flavonoid classes like flavonols. researchgate.net |
| Luteolin, Morin, Taxifolin | Caco-2 cell monolayer | May involve active efflux mechanisms in their transport across the cell membrane. nih.govresearchgate.net |
Impact on Cellular Organelles and Structures
Flavonoids can exert significant effects on the function and integrity of various cellular organelles, particularly the mitochondria and the endoplasmic reticulum (ER).
Mitochondria: These organelles are central to cellular energy production and are also involved in apoptosis (programmed cell death). The tetrahydroxyflavone fisetin has been shown to induce apoptosis in cancer cells by causing a reduction in the mitochondrial membrane potential, a key event in the mitochondrial apoptotic pathway. nih.gov
Endoplasmic Reticulum (ER): The ER is crucial for protein folding and lipid synthesis. Disruption of these processes leads to ER stress. Certain flavonoids have been shown to modulate ER stress. For instance, 3',4'-dihydroxyflavonol (B1679992) has been demonstrated to protect against ER stress-induced apoptosis in endothelial cells. lincoln.ac.uknih.govresearchgate.net It ameliorates the effects of tunicamycin, a chemical inducer of ER stress, thereby reducing apoptosis and cellular dysfunction. lincoln.ac.uknih.govresearchgate.net Given that ER stress is implicated in various diseases, the ability of flavonoids to modulate this process is of significant therapeutic interest. nih.govyoutube.com
While the direct impact of this compound on these organelles has not been specifically reported, the findings for structurally related flavonoids suggest that it may also possess the ability to influence mitochondrial and ER functions.
| Compound/Isomer | Cellular Organelle | Observed Impact |
| Fisetin (3,7,3',4'-tetrahydroxyflavone) | Mitochondria | Induces apoptosis through reduction of mitochondrial membrane potential in cancer cells. nih.gov |
| 3',4'-Dihydroxyflavonol | Endoplasmic Reticulum | Protects against ER stress-induced apoptosis and endothelial dysfunction. lincoln.ac.uknih.govresearchgate.net |
Future Research Directions and Translational Perspectives for 2 ,5,6 ,7 Tetrahydroxyflavanone
Elucidation of Undiscovered Mechanisms of Action
Future investigations into 2',5,6',7-Tetrahydroxyflavanone would benefit from a deep dive into its mechanisms of action beyond well-known flavonoid properties. Flavonoids are widely recognized for their antioxidant effects, mediated by scavenging free radicals and chelating metal ions, and their ability to inhibit various enzymes. nih.gov However, the unique therapeutic potential of a specific compound often lies in novel mechanisms.
A primary research goal would be to determine if the specific hydroxylation pattern of this compound confers unique signaling capabilities. Many flavonoids modulate key cellular signaling pathways involved in inflammation, proliferation, and apoptosis, such as NF-κB, MAP kinase, and PI3K/Akt pathways. portlandpress.cominformaticsjournals.co.in Research could focus on identifying distinct interactions within these cascades. Furthermore, exploring its influence on epigenetic modifications, such as the activity of histone deacetylases or DNA methyltransferases, could reveal currently unknown regulatory roles. Advanced cell-based assays and reporter systems will be instrumental in systematically screening for and validating these undiscovered mechanisms.
Exploration of Novel Biological Targets
Identifying the direct molecular targets of this compound is crucial for understanding its biological effects and therapeutic potential. While flavonoids as a class are known to interact with a wide array of proteins, the specific targets of many individual compounds are not fully characterized. nih.gov
Future research should employ unbiased, discovery-based screening approaches to identify novel protein binding partners. Techniques such as affinity chromatography-mass spectrometry, where the flavonoid is immobilized to capture interacting proteins from cell lysates, could reveal direct targets. Additionally, screening the compound against large panels of kinases, proteases, and other enzymes can quantitatively assess its inhibitory profile. portlandpress.com Computational approaches, including molecular docking and virtual screening, can predict potential binding interactions with known protein structures, guiding experimental validation and shedding light on its polypharmacology.
Development of Advanced Synthetic Strategies for Complex Analogs
The development of novel synthetic methodologies is essential for creating analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Traditional flavonoid synthesis often involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization. researchgate.netutm.mycore.ac.uknih.gov
Advanced strategies can build upon this foundation to generate chemical diversity. This includes:
Stereoselective Synthesis : Developing methods to control the stereochemistry at the C2 position of the flavanone (B1672756) core is critical, as different enantiomers can exhibit distinct biological activities. jazindia.com
Late-Stage Functionalization : Employing modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the introduction of diverse aryl, alkyl, or heteroaryl groups onto the flavonoid scaffold. nih.govresearchgate.net This enables the systematic exploration of structure-activity relationships (SAR).
Hybrid Molecule Synthesis : Creating hybrid compounds that combine the flavonoid scaffold with other pharmacophores—for instance, moieties from other natural products or known drugs—could lead to molecules with dual or synergistic activities. nih.gov
Biosynthesis and Enzymatic Modification : Leveraging biosynthetic pathways in microbial systems or using isolated enzymes could provide environmentally friendly and highly specific routes to novel derivatives that are difficult to achieve through traditional chemistry. mdpi.com
These strategies would facilitate the creation of a focused library of analogs for comprehensive biological evaluation.
Integration of Omics Technologies (Proteomics, Metabolomics) in Research
To gain a holistic understanding of the cellular impact of this compound, the integration of "omics" technologies is indispensable. Proteomics and metabolomics provide a global snapshot of the changes in protein and metabolite levels within a biological system following treatment with the compound. nih.gov
Proteomics : Quantitative proteomics can identify proteins whose expression levels or post-translational modifications change in response to the flavanone. nih.gov This can reveal entire pathways that are modulated, providing clues about the compound's mechanism of action and identifying potential biomarkers of its activity.
Metabolomics : By analyzing the complete set of metabolites, researchers can understand how the flavanone alters cellular metabolism. creative-proteomics.comnih.gov This is particularly relevant for studying its effects in metabolic diseases or cancer. Metabolomics can also be used to trace the metabolic fate of the flavanone itself within the organism.
Combining these datasets with transcriptomics can provide a multi-layered, systems-level view of the compound's biological effects, moving beyond a single-target perspective. researchgate.netfrontiersin.org
Investigation of this compound in Multi-Target Modulations
Complex multifactorial diseases, such as neurodegenerative disorders, cancer, and metabolic syndrome, are often driven by the dysregulation of multiple biological pathways. researchgate.net Single-target drugs may have limited efficacy against such diseases. Flavonoids are inherently pleiotropic, meaning they can interact with multiple cellular targets, which is increasingly seen as a therapeutic advantage. informaticsjournals.co.innih.gov
Future research should intentionally investigate this compound as a multi-target agent. nih.gov This involves designing studies that simultaneously measure its effects on several key pathogenic mechanisms. For example, in the context of Alzheimer's disease, a study could assess its ability to inhibit acetylcholinesterase, prevent amyloid-beta aggregation, reduce neuroinflammation, and mitigate oxidative stress concurrently. mdpi.com This approach aligns with the modern drug discovery trend of developing multi-target-directed ligands that can offer superior efficacy for complex diseases.
Preclinical Studies in Complex Disease Models (beyond human trials)
Once promising in vitro activity is established, the efficacy of this compound must be evaluated in relevant preclinical animal models of complex diseases. Such studies are essential to understand its therapeutic potential in a whole-organism context. mdpi.com
The choice of model is critical and depends on the intended therapeutic application. Potential models could include:
Inflammatory Bowel Disease : Dextran sulfate (B86663) sodium (DSS)-induced colitis models in mice to evaluate anti-inflammatory effects in the gut. nih.gov
Neurodegenerative Diseases : Transgenic mouse models of Alzheimer's or Parkinson's disease to assess effects on cognitive function, motor skills, and underlying neuropathology. researchgate.net
Cancer : Xenograft models where human tumor cells are implanted in immunocompromised mice to evaluate anti-tumor efficacy. nih.gov
Metabolic Disorders : Genetic or diet-induced models of diabetes and obesity to study effects on glucose metabolism and insulin sensitivity. mdpi.com
These preclinical studies provide critical data on efficacy, pharmacokinetics, and biodistribution, forming the bridge between laboratory research and potential clinical development.
Potential Applications in Scientific Reagents and Research Tools
Beyond direct therapeutic applications, the unique chemical properties of this compound and its derivatives could be harnessed to create valuable tools for scientific research.
The inherent properties of flavonoids, such as their antioxidant capacity and ability to chelate metals, make them suitable for certain laboratory applications. nih.gov For instance, the compound could serve as a positive control or reference standard in antioxidant assays. Furthermore, its core structure could be chemically modified to develop more sophisticated research tools. By attaching fluorescent tags or reactive groups, derivatives of this compound could be transformed into chemical probes to visualize cellular processes or to identify and label specific protein targets within cells. Its ability to potentially inhibit a specific enzyme with high selectivity could also render it a useful pharmacological tool to study the function of that enzyme in biological pathways.
Q & A
Q. What are the key methods for synthesizing and characterizing 2',5,6',7-Tetrahydroxyflavanone?
Answer: Synthesis typically involves isolation from natural sources (e.g., plant extracts) followed by structural confirmation using spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Assign hydroxyl and aromatic proton signals (e.g., δ 5.5–6.5 ppm for phenolic -OH groups) to confirm substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 280 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (288.25 g/mol) via ESI-MS in negative ion mode, observing [M-H]⁻ peaks at m/z 287 .
Q. How can researchers ensure the purity and stability of this compound in experimental workflows?
Answer:
- Purity Assessment : Combine HPLC with diode-array detection (DAD) to check for co-eluting impurities. Compare retention times with authenticated reference standards .
- Stability Protocols : Store lyophilized powder at -20°C in airtight, light-protected vials. For solutions, use DMSO or methanol (avoid aqueous buffers due to hydrolysis risks) and minimize freeze-thaw cycles .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodological approaches are used to study its mechanisms?
Answer:
- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners. For example, studies on flavonoid-enriched plant extracts identified interactions with antioxidant enzymes like SOD and CAT .
- Mechanistic Studies : Employ RNA-seq or proteomics to profile downstream gene/protein expression changes. Dose-response assays (e.g., 10–100 µM range) in cell models (e.g., HepG2) can validate anti-inflammatory or antioxidant activity .
Q. How can contradictory spectral data (e.g., NMR or MS) for this compound be resolved?
Answer:
- Spectral Discrepancies : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to verify peak assignments. For MS, use high-resolution instruments (HRMS) to distinguish isobaric interferences (e.g., 288.06 vs. 288.25 g/mol) .
- Cross-Validation : Collaborate with specialized labs to replicate analyses using orthogonal methods (e.g., 2D NMR or tandem MS/MS fragmentation) .
Q. What strategies differentiate this compound from structurally similar flavanones (e.g., 3',5,5',7-Tetrahydroxyflavanone)?
Answer:
- Chromatographic Separation : Optimize HPLC gradients (e.g., 0.1% formic acid in acetonitrile/water) to resolve retention time differences caused by hydroxyl group positioning .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic modifications in vivo. For example, H/D exchange experiments can clarify hydroxyl group reactivity .
Q. How do solvent systems and pH affect the solubility and bioactivity of this compound?
Answer:
- Solubility Optimization : Test DMSO, ethanol, or cyclodextrin-based carriers. Note that solubility in aqueous buffers is pH-dependent; acidic conditions (pH < 5) enhance stability by reducing deprotonation .
- Bioactivity Correlation : Use parallel artificial membrane permeability assays (PAMPA) to assess permeability across lipid bilayers under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
